molecular formula C16H22N2O3 B1396163 Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate CAS No. 1349716-55-7

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Cat. No.: B1396163
CAS No.: 1349716-55-7
M. Wt: 290.36 g/mol
InChI Key: FMYCLXSCYGRALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(21-10-13-4-2-1-3-5-13)17-14-6-8-18(9-7-14)15-11-20-12-15/h1-5,14-15H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYCLXSCYGRALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate represents such a molecule, incorporating the metabolically robust and solubility-enhancing oxetane moiety, the versatile piperidine core, and the widely used benzyl carbamate protecting group. Unambiguous structural verification of such compounds is a cornerstone of drug discovery and development, ensuring the integrity of biological data and the safety of subsequent investigations. This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of the title compound, leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is detailed, presenting a self-validating workflow for researchers engaged in the synthesis and characterization of complex small molecules.

Introduction and Molecular Overview

The synthesis of novel chemical entities requires absolute certainty of the final molecular structure. In the case of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, three distinct structural fragments are brought together through covalent linkages that cannot be assumed but must be proven. The oxetane ring, a strained four-membered ether, has gained prominence as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1][2] The piperidine scaffold is a ubiquitous feature in pharmaceuticals, providing a versatile anchor for directing substituents in three-dimensional space.[3] The benzyl carbamate (Cbz or Z group) is a common protecting group for amines.[4][5]

The proposed structure and atom numbering scheme for elucidation are presented below:

IUPAC Name: Benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate Molecular Formula: C₁₆H₂₂N₂O₃

Caption: Proposed structure with atom numbering.

The Elucidation Workflow: A Step-by-Step Rationale

A robust structure elucidation follows a logical progression from broad compositional analysis to fine-grained connectivity mapping. Each step provides data that validates the previous and informs the next.

Caption: The overall structure elucidation workflow.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any other technique, HRMS is employed to determine the exact mass of the molecule. This is non-negotiable as it provides the elemental composition, which acts as the ultimate check for all subsequent NMR and IR data. An incorrect molecular formula will lead to a cascade of misinterpretations.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Calculate the elemental composition from the measured exact mass of the [M+H]⁺ ion.

Data Presentation & Interpretation
ParameterExpectedObserved
Molecular Formula C₁₆H₂₂N₂O₃C₁₆H₂₂N₂O₃
[M+H]⁺ Exact Mass 291.1703291.1701
Mass Difference (ppm) -< 2 ppm

The excellent agreement between the calculated and observed mass confirms the molecular formula. Tandem MS (MS/MS) can further support the structure by revealing characteristic fragmentation patterns.[6][7] A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group. Another expected loss would be that of methyl isocyanate (CH₃NCO, 57 Da) from the carbamate moiety, a common fragmentation pathway for N-methylcarbamates that can be indicative for carbamates in general.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides a rapid and definitive confirmation of the key functional groups predicted by the molecular formula. The presence or absence of characteristic absorption bands for the carbamate N-H and C=O, as well as the oxetane C-O, provides a crucial mid-level check before proceeding to the complexities of NMR.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3320Medium, SharpN-H stretch (Carbamate)
3030-3080WeakAromatic C-H stretch
2850-2960Medium-StrongAliphatic C-H stretch (Piperidine, Oxetane, Benzyl CH₂)
~1695Strong, SharpC=O stretch (Carbamate)[8]
~1530MediumN-H bend / C-N stretch
~1250StrongAsymmetric C-O-C stretch (Carbamate)
~985MediumRing breathing/puckering mode of the strained oxetane ring[9]

The presence of all these key bands provides strong, corroborating evidence for the proposed structure. The band near 985 cm⁻¹ is particularly diagnostic for the four-membered oxetane ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the definitive tool for mapping the carbon-hydrogen framework and establishing the precise connectivity of the atoms. A combination of 1D and 2D experiments is required to solve the structure completely. 1D experiments (¹H, ¹³C) provide information on the chemical environment and number of different atoms, while 2D experiments (COSY, HSQC, HMBC) reveal how they are connected.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR Analysis: The Fragments

The ¹H and ¹³C spectra reveal the individual building blocks of the molecule. The predicted chemical shifts are based on known values for similar structural motifs.[11][12][13]

Atom(s)Predicted ¹H δ (ppm), Multiplicity, IntegralPredicted ¹³C δ (ppm)DEPT-135
Benzyl Group
1, 2, 3, 4, 5, 67.28-7.40 (m, 5H)~128.0 - 128.6 (CH), ~136.5 (C)CH / N/A
7 (CH₂)~5.12 (s, 2H)~67.0CH₂ (+)
Carbamate Group
10 (NH)~4.9 (br s, 1H)--
9 (C=O)-~155.8C (N/A)
Piperidine Ring
11 (CH)~3.85 (m, 1H)~48.5CH (+)
12, 16 (ax)~2.3 (m, 2H)~52.0CH₂ (+)
12, 16 (eq)~2.9 (m, 2H)
13, 15 (ax)~1.5 (m, 2H)~32.5CH₂ (+)
13, 15 (eq)~1.9 (m, 2H)
Oxetane Ring
17 (CH)~3.7 (quintet, 1H)~60.0CH (+)
19, 20 (CH₂)~4.6-4.8 (m, 4H)~73.5CH₂ (+)
2D NMR: Assembling the Puzzle

While 1D NMR suggests the presence of the fragments, 2D NMR provides the unambiguous connections.

A. COSY (Correlation Spectroscopy): Establishing ¹H-¹H Spin Systems

The COSY spectrum reveals proton-proton couplings, typically over 2-3 bonds.

  • Piperidine System: A clear correlation network will be observed connecting H-11 ↔ H-12/16 ↔ H-13/15.

  • Oxetane System: Correlations will be seen between H-17 and the methylene protons H-19/20.

  • Isolation: Crucially, the benzyl CH₂ protons (H-7) will show no COSY correlations to any other aliphatic protons, confirming its isolation.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment maps every proton to the carbon it is directly attached to, providing definitive carbon assignments.[14][15] For example, the proton signal at ~5.12 ppm will correlate to the carbon signal at ~67.0 ppm, assigning this pair as the benzylic CH₂ group (C-7). This is repeated for every C-H bond in the molecule.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Key Connections

HMBC is the most powerful experiment for this elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the isolated fragments across non-protonated (quaternary) centers like the carbamate carbonyl.[16][17][18]

Caption: Key HMBC correlations confirming fragment connectivity.

Interpretation of Key HMBC Correlations:

  • Benzyl to Carbamate Linkage: A strong correlation from the benzylic protons (H-7, δ ~5.12) to the carbamate carbonyl carbon (C-9, δ ~155.8) establishes the benzyl-O-C=O bond.

  • Piperidine to Carbamate Linkage: A clear correlation from the piperidine methine proton (H-11, δ ~3.85) to the same carbamate carbonyl carbon (C-9, δ ~155.8) proves the N-C(11) bond of the carbamate.

  • Piperidine to Oxetane Linkage: The most critical connection to confirm the N-alkylation is the three-bond correlation from the piperidine protons adjacent to the nitrogen (H-12/16, δ ~2.3/2.9) to the oxetane methine carbon (C-17, δ ~60.0). A reciprocal correlation from the oxetane methine proton (H-17, δ ~3.7) to the piperidine carbons (C-12/16, δ ~52.0) provides unequivocal validation.

Conclusion

The systematic application of HRMS, FTIR, and a full suite of NMR experiments provides a self-validating pathway to the unambiguous structure elucidation of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. HRMS confirmed the elemental composition, FTIR identified the essential functional groups, and a logical progression through 1D and 2D NMR experiments allowed for the assembly of the molecular fragments. The key HMBC correlations across the carbamate and the piperidine-oxetane linkages served as the final, definitive proof of the proposed structure. This workflow represents a robust and reliable strategy for researchers in the field of synthetic and medicinal chemistry.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for Exploring Uncharted Chemical Space. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]

  • Gao, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • Jahn, U., & Müller, S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]

  • Martin, G. E., Buevich, A. V., & Williamson, R. T. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Medeiros, G. A., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The high resolution FTIR-spectrum of oxetane. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to Benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The piperidine scaffold is a well-established privileged structure in drug design, present in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable component for interacting with biological targets.[3] Concurrently, the oxetane ring has emerged as a desirable functional group, acting as a polar bioisostere for gem-dimethyl or carbonyl groups, capable of improving metabolic stability, aqueous solubility, and target engagement.[4][5]

This technical guide provides a comprehensive overview of the novel compound, benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate . This molecule synergistically combines the advantageous features of the piperidine and oxetane moieties, linked through a carbamate functionality, a common linkage in bioactive molecules. As a Senior Application Scientist, this document will delve into the chemical identity, proposed synthetic pathways, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Nomenclature

The precise chemical identification of a compound is the foundation of rigorous scientific investigation. The structure of benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate is characterized by a central piperidine ring substituted at the 1-position with an oxetan-3-yl group and at the 4-position with a benzyloxycarbonylamino group.

IUPAC Name: benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate

Synonyms: While no widely recognized synonyms currently exist for this specific molecule, systematic variations in nomenclature could include:

  • Phenylmethyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate

  • N-(1-(oxetan-3-yl)piperidin-4-yl)carbamic acid, benzyl ester

Chemical Structure

start N-Boc-4-piperidone step1 Reductive Amination (Oxetan-3-amine, NaBH(OAc)₃) start->step1 intermediate1 tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate step1->intermediate1 step2 Boc Deprotection (TFA or HCl in Dioxane) intermediate1->step2 product 1-(oxetan-3-yl)piperidin-4-amine step2->product

Figure 2: Proposed synthesis of 1-(oxetan-3-yl)piperidin-4-amine via reductive amination.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate.

    • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add oxetan-3-amine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Step 2: Synthesis of 1-(oxetan-3-yl)piperidin-4-amine.

    • Dissolve the product from Step 1 in DCM or dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane. [6] * Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Route B: N-Alkylation of a Protected 4-Aminopiperidine

This alternative route involves the N-alkylation of a protected 4-aminopiperidine with a suitable oxetane electrophile.

start tert-butyl piperidin-4-ylcarbamate step1 N-Alkylation (Oxetan-3-one, NaBH(OAc)₃ or 3-bromooxetane, Base) start->step1 intermediate1 tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate step1->intermediate1 step2 Boc Deprotection (TFA or HCl in Dioxane) intermediate1->step2 product 1-(oxetan-3-yl)piperidin-4-amine step2->product

Figure 3: Proposed synthesis of 1-(oxetan-3-yl)piperidin-4-amine via N-alkylation.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate.

    • Method 1 (Reductive Amination): To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and oxetan-3-one (1.1 eq) in a suitable solvent (e.g., DCM, DCE), add NaBH(OAc)₃ (1.5 eq). Stir at room temperature for 12-24 hours. Work-up and purification would be similar to Route A, Step 1.

    • Method 2 (Direct Alkylation): To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) and 3-bromooxetane or oxetan-3-yl tosylate (1.2 eq). Heat the reaction mixture at 60-80 °C and monitor by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

  • Step 2: Synthesis of 1-(oxetan-3-yl)piperidin-4-amine.

    • The deprotection of the Boc group would follow the same procedure as described in Route A, Step 2.

Final Step: Synthesis of Benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate

The final step involves the formation of the carbamate linkage by reacting the key intermediate amine with benzyl chloroformate. This is a well-established transformation in organic synthesis.

start 1-(oxetan-3-yl)piperidin-4-amine step1 Carbamate Formation (Benzyl Chloroformate, Base) start->step1 product Benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate step1->product

Figure 4: Final step in the synthesis of the target compound.

Experimental Protocol (Proposed):

  • To a solution of 1-(oxetan-3-yl)piperidin-4-amine (1.0 eq) in a solvent such as DCM or THF at 0 °C, add a base, for example, triethylamine (TEA) or DIPEA (1.5 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate.

Potential Applications in Drug Discovery

The unique structural amalgamation in benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate suggests its potential as a valuable building block or a lead compound in various therapeutic areas.

  • CNS Disorders: The piperidine moiety is a common feature in centrally acting agents. The introduction of the polar oxetane group could modulate blood-brain barrier permeability and metabolic stability, making this scaffold of interest for developing novel treatments for neurological and psychiatric disorders.

  • Oncology: The oxetane ring has been incorporated into several anticancer agents to improve their pharmacological properties. [7]The benzyl carbamate group, while often used as a protecting group, can also contribute to biological activity. This scaffold could serve as a starting point for the design of kinase inhibitors or other targeted cancer therapies.

  • Infectious Diseases: The piperidine ring is found in various antibacterial and antiviral agents. The unique physicochemical properties imparted by the oxetane group could lead to compounds with improved activity against drug-resistant pathogens.

The benzyloxycarbonyl (Cbz) group, while a protecting group, can be readily removed via hydrogenolysis to yield the free amine. This deprotected amine serves as a versatile intermediate for further functionalization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

Benzyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate is a novel chemical entity with significant potential in the field of drug discovery. This in-depth technical guide has provided its systematic nomenclature, predicted physicochemical properties, and detailed, plausible synthetic routes. The convergence of the privileged piperidine scaffold with the increasingly important oxetane motif makes this compound and its derivatives attractive targets for synthesis and biological evaluation. Researchers and drug development professionals are encouraged to explore this promising chemical space in their quest for next-generation therapeutics. The synthetic protocols outlined herein provide a solid foundation for the practical preparation of this intriguing molecule, paving the way for its exploration in various medicinal chemistry programs.

References

  • Kumar, A., & Singh, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Müller, K., & Faeh, C. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12459-12499.
  • Kharitonov, Y. B., & Stepanov, A. A. (2022).
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1537-1550.
  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
  • National Center for Biotechnology Information. (n.d.). Lanraplenib. PubChem Compound Summary for CID 71741918.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]

  • ResearchGate. (2023). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pinney, K. G., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & Medicinal Chemistry, 94, 117400.
  • Fulir. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate: A Multi-tiered Biological Activity Screening Cascade

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, field-proven framework for the biological activity screening of the novel chemical entity, Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. As specific biological data for this compound is not yet publicly available, this document outlines a logical, multi-tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities. The strategic choices behind each experimental phase are explained, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Rationale for Screening

The structure of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate presents a compelling case for comprehensive biological screening. It combines three key structural motifs that are prevalent in modern medicinal chemistry, each contributing unique properties that can influence biological activity and drug-like characteristics.

  • The Oxetane Moiety: This four-membered heterocyclic ring has gained significant traction in drug discovery.[1][2][3] Its inclusion often leads to improved physicochemical properties such as increased aqueous solubility and metabolic stability, while also providing a three-dimensional structural element that can enhance target binding.[1][2][4] The oxetane ring can act as a bioisostere for less favorable groups like carbonyls or gem-dimethyls.[2][4]

  • The Piperidine Core: Piperidine and its derivatives are among the most frequently encountered N-heterocycles in pharmaceuticals, found in over twenty classes of drugs.[5] This scaffold is well-established for its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).

  • The Carbamate Linker: Carbamates are recognized as a "privileged scaffold" in medicinal chemistry.[6] This functional group can be fine-tuned to modulate the reactivity and binding selectivity of a molecule, and it is a key feature in numerous approved drugs.[6][7] For instance, piperidine and piperazine carbamates have been investigated as inhibitors of endocannabinoid hydrolases.[6][8]

The combination of these three moieties suggests that Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a promising candidate for discovering novel biological activities. This guide proposes a systematic approach to explore its potential, starting with broad computational and phenotypic screens and progressively narrowing the focus to specific molecular targets.

The Screening Cascade: A Phased Approach to Discovery

A tiered approach is the most efficient method for screening a novel compound. It maximizes the information gained while conserving resources by eliminating unpromising avenues early in the process. This cascade is designed to move from broad, high-throughput methods to more focused, in-depth analyses.

Screening_Cascade cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Hit Validation & Target Deconvolution cluster_3 Phase 4: Lead Optimization Prelude P1_InSilico In Silico & Computational Modeling P1_Phenotypic High-Throughput Phenotypic Screening P1_InSilico->P1_Phenotypic Guides initial assay selection P2_GPCR GPCR & Ion Channel Panels P1_Phenotypic->P2_GPCR Identifies cellular effects P2_Enzyme Broad Enzyme Inhibition Panels P1_Phenotypic->P2_Enzyme Suggests pathway involvement P3_DoseResponse Dose-Response & Potency Determination P2_GPCR->P3_DoseResponse Identifies preliminary 'hits' P2_Enzyme->P3_DoseResponse Identifies preliminary 'hits' P3_Secondary Secondary & Orthogonal Assays P3_DoseResponse->P3_Secondary Confirms on-target activity P4_ADMET In Vitro ADMET & Selectivity Profiling P3_Secondary->P4_ADMET Validates hit & justifies progression

Caption: A multi-phased screening cascade for Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate.

Phase 1: Foundational Profiling

The initial phase aims to cast a wide net to gather preliminary data on the compound's potential biological activities and liabilities.

In Silico & Computational Modeling

Before any wet lab experiments are conducted, computational methods can predict potential biological targets and assess drug-likeness. This is a cost-effective way to generate initial hypotheses.

Methodology:

  • Target Prediction: Utilize cheminformatics tools (e.g., SwissTargetPrediction, SuperPred) to predict potential protein targets based on structural similarity to known ligands. This involves comparing the 2D and 3D structure of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate against databases of bioactive molecules.

  • ADMET Prediction: Employ computational models (e.g., ADMETlab, pkCSM) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9] This helps to identify potential liabilities early on. Key parameters to assess include blood-brain barrier permeability, oral bioavailability, and potential for hERG inhibition.[10]

  • Molecular Docking: If high-probability targets are identified, perform molecular docking studies using software like AutoDock or Glide. This will predict the binding mode and affinity of the compound to the putative target protein, providing a structural basis for the interaction.

Data Presentation: Predicted Properties

PropertyPredicted ValueImplication
Primary Target Class e.g., GPCRs, KinasesGuides assay selection
LogP e.g., 2.5 - 4.0Brain penetrance, solubility
TPSA e.g., < 90 ŲMembrane permeability
BBB Permeability e.g., High/LowCNS activity potential
hERG Inhibition e.g., Low RiskCardiac safety profile
High-Throughput Phenotypic Screening

Phenotypic screening involves testing the compound on whole cells or organisms to observe a change in phenotype (e.g., cell death, differentiation, changes in morphology) without a preconceived target.[11][12] This is a powerful, unbiased approach to discovering novel biological activities.

Rationale: Given the prevalence of the piperidine moiety in CNS-active drugs, a primary screen using neuronal cell models is a logical starting point.[13][14]

Experimental Protocol: Neuronal Viability/Toxicity Assay

  • Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons in 96-well or 384-well microplates at a predetermined density.

  • Compound Treatment: Prepare a stock solution of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate in DMSO. Serially dilute the compound to a range of concentrations (e.g., from 100 µM down to 1 nM). Add the compound dilutions to the cells. Include vehicle-only (DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions. These assays measure metabolic activity (ATP levels or reducing potential), which correlates with the number of viable cells.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the concentration at which 50% of cell viability is lost (IC₅₀).

Phase 2: Target Class Identification

Based on the results of the phenotypic screen and in silico predictions, Phase 2 aims to narrow down the potential target class.

GPCR and Ion Channel Screening

Rationale: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, which are major drug target families.[15][16] High-throughput screening against a panel of these targets is a standard industry practice.[17][18]

Methodology:

  • Broad Panel Screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP) for screening against a broad panel of GPCRs and ion channels at a single high concentration (e.g., 10 µM). These are typically radioligand binding assays or functional assays (e.g., calcium flux, cAMP).

  • Data Interpretation: A "hit" is typically defined as >50% inhibition or activation in a primary assay.

Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs

  • Cell Preparation: Use a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells). Plate the cells in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate at various concentrations.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence signal immediately after compound addition using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

    • Antagonist Mode: After a brief incubation with the test compound, add a known agonist for the receptor at its EC₈₀ concentration and measure the fluorescence.

  • Data Analysis: Calculate the change in fluorescence intensity to determine agonist or antagonist activity.

Broad Enzyme Inhibition Panels

Rationale: The carbamate moiety is known to interact with various enzymes, particularly hydrolases.[6] Screening against a panel of enzymes, especially serine hydrolases, is warranted.

Methodology:

  • Enzyme Panel Screening: Utilize a commercially available enzyme inhibition profiling service that covers major enzyme classes (kinases, proteases, phosphatases, hydrolases).

  • Data Interpretation: As with GPCR screening, a "hit" is typically defined as >50% inhibition at a single concentration (e.g., 10 µM).

Phase 3: Hit Validation and Target Deconvolution

This phase is critical for confirming the preliminary hits from Phase 2 and ensuring they are not artifacts.

Dose-Response and Potency Determination

Any hits identified in Phase 2 must be confirmed by generating a full dose-response curve to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors).

Experimental Protocol: Enzyme Inhibition Assay

  • Reaction Setup: In a microplate, combine a buffer, the target enzyme, and varying concentrations of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate.

  • Pre-incubation: Allow the compound and enzyme to pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature.

  • Initiate Reaction: Add the enzyme's specific substrate to start the reaction. The substrate is often a molecule that becomes fluorescent or colored upon enzymatic conversion.

  • Kinetic Reading: Monitor the increase in signal over time using a plate reader. The rate of this increase is proportional to the enzyme's activity.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary and Orthogonal Assays

A validated hit should be tested in a different assay format (an orthogonal assay) to confirm its activity and rule out assay-specific artifacts.

Example: If a compound is a hit in a biochemical enzyme inhibition assay, a secondary assay could be a cell-based assay that measures the downstream consequences of inhibiting that enzyme.

Hit_Validation Hit Primary Hit (>50% inhibition @ 10µM) DoseResponse Dose-Response Curve (Determine IC50) Hit->DoseResponse Confirm potency Orthogonal Orthogonal Assay (e.g., Cell-based functional assay) DoseResponse->Orthogonal Rule out artifacts ConfirmedHit Confirmed & Validated Hit Orthogonal->ConfirmedHit Proceed to next phase

Caption: The hit validation workflow.

Phase 4: Prelude to Lead Optimization

Once a validated hit with a confirmed molecular target is in hand, the final preliminary phase involves assessing its drug-like properties more rigorously.

In Vitro ADMET and Selectivity Profiling

Rationale: A potent compound is not useful if it has poor metabolic stability, high toxicity, or interacts with many off-targets.

Methodologies:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate at which it is metabolized. This provides an early indication of its half-life in vivo.

  • CYP450 Inhibition: Assess the compound's ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition of these enzymes can lead to drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins. High plasma protein binding can reduce the amount of free drug available to act on its target.

  • Selectivity Profiling: Test the validated hit against a panel of related targets (e.g., if it's a kinase inhibitor, test it against a kinome panel) to determine its selectivity. A highly selective compound is generally preferred as it is less likely to have off-target side effects.

Data Presentation: Hit Characterization Summary

AssayResultInterpretation
Primary Target Potency (IC₅₀) e.g., 50 nMHigh potency is desirable.
Cellular Activity (EC₅₀) e.g., 200 nMConfirms cell permeability and on-target effect.
Selectivity (vs. related targets) e.g., >100-foldIndicates specificity for the intended target.
Microsomal Stability (t₁/₂) e.g., >30 minSuggests reasonable in vivo half-life.
CYP3A4 Inhibition (IC₅₀) e.g., >10 µMLow risk of drug-drug interactions.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. By starting with broad, hypothesis-generating methods and systematically progressing through target class identification and hit validation, this cascade maximizes the probability of discovering and characterizing novel therapeutic potential. Each step is designed with scientific integrity, ensuring that the resulting data is reliable and provides a solid foundation for any subsequent hit-to-lead and lead optimization campaigns.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. [Link]

  • Phenotypic screening strategies for neurodegenerative diseases: a pathway to discover novel drug candidates and potential disease targets or mechanisms. PubMed. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

  • The in silico identification of novel broad-spectrum antidotes for poisoning by organophosphate anticholinesterases. PubMed Central. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Ion Channel Screening - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. PubMed. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. ResearchGate. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Phenotypic Screening Strategies for Neurodegenerative Diseases: A Pathway to Discover Novel Drug Candidates and Potential Disease Targets or Mechanisms. Bentham Science. [Link]

  • Impact of phenotypic & functional screening in CNS drug discovery. Drug Target Review. [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. [Link]

  • Ion Channel Assay Services. Reaction Biology. [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • Hit Identification Approaches and Future Directions. Protac Drug Discovery Pro. [Link]

  • In Silico Analysis of Novel Bacterial Metabolites with Anticancer Activities. PubMed. [Link]

  • Phenotypic approaches for CNS drugs. PubMed. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. [Link]

  • Enzyme Analysis. G-Biosciences. [Link]

  • In silico prediction of novel therapeutic targets using gene–disease association data. National Institutes of Health. [Link]

Sources

The Strategic Integration of Benzyl 1-(oxetan-3-yl)piperidin-4-yl Carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Philosophy of Fragment-Based Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is a journey of molecular recognition. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, predicated on the principle that smaller, less complex molecules, or "fragments," offer a more efficient exploration of a protein's binding landscape.[1] By identifying and optimizing these low-affinity interactions, we can construct potent and selective drug candidates. This guide delves into the strategic application of a particularly promising fragment, Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, as a cornerstone for innovative drug development campaigns. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, providing a comprehensive roadmap for researchers, scientists, and drug development professionals.

Deconstructing the Core Fragment: A Symphony of Strategic Moieties

The efficacy of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate as a drug discovery fragment stems from the synergistic interplay of its three core components: the piperidine scaffold, the oxetane ring, and the benzyl carbamate group. Each element bestows unique and advantageous physicochemical properties, rendering the composite fragment a versatile tool for probing a diverse range of biological targets.

  • The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry The piperidine ring is a ubiquitous motif in pharmaceuticals, and for good reason.[2] Its saturated, three-dimensional nature provides an excellent framework for presenting substituents in defined spatial orientations, crucial for optimizing interactions with protein binding pockets.[2][3] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility.[4] This inherent versatility allows for fine-tuning of pharmacokinetic properties, making it a "privileged structure" in drug design.[3]

  • The Oxetane Moiety: A Modern Tool for Physicochemical Modulation The incorporation of an oxetane ring is a contemporary strategy to enhance the drug-like properties of a molecule.[5] This small, cyclic ether can significantly improve aqueous solubility and metabolic stability while reducing lipophilicity.[5][6] The oxetane's oxygen atom can also participate in hydrogen bonding, providing an additional point of interaction with a target protein.[5] Its compact and rigid nature can also favorably influence the conformation of the piperidine ring, pre-organizing the fragment for optimal binding.

  • The Benzyl Carbamate Group: A Vector for Interaction and Growth The benzyl carbamate moiety serves a dual purpose. The carbamate group is a common hydrogen bond donor and acceptor, facilitating interactions with protein residues. The benzyl group provides a vector for potential π-π stacking or hydrophobic interactions.[7] Furthermore, the carbamate linkage offers a synthetically tractable handle for future fragment elaboration, allowing for the "growth" of the initial fragment hit into a more potent lead compound.[8]

A Proposed Synthetic Pathway: From Building Blocks to the Final Fragment

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Carbamate Formation N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Intermediate_1 tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl-carbamate N-Boc-4-aminopiperidine->Intermediate_1 NaBH(OAc)3, DCE Oxetan-3-one Oxetan-3-one Oxetan-3-one->Intermediate_1 Intermediate_2 1-(Oxetan-3-yl)piperidin-4-amine Intermediate_1->Intermediate_2 TFA, DCM Final_Product Benzyl 1-(oxetan-3-yl)piperidin-4-yl-carbamate Intermediate_2->Final_Product Benzyl Chloroformate, Base

Caption: Proposed three-step synthesis of the target fragment.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl-carbamate (Reductive Amination)

This initial step involves the coupling of the piperidine core with the oxetane moiety via reductive amination.[4]

  • Materials:

    • N-Boc-4-aminopiperidine

    • Oxetan-3-one

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in DCE, add oxetan-3-one (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 1-(Oxetan-3-yl)piperidin-4-amine (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the secondary amine.[9][10]

  • Materials:

    • tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl-carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Step 3: Synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate (Carbamate Formation)

The final step involves the formation of the benzyl carbamate to yield the target fragment.[11]

  • Materials:

    • 1-(Oxetan-3-yl)piperidin-4-amine

    • Benzyl chloroformate

    • A suitable base (e.g., triethylamine or diisopropylethylamine)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine intermediate (1.0 eq) and the base (1.5 eq) in DCM.

    • Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final fragment, Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate.

Physicochemical Properties of the Core Fragment

The following table summarizes the predicted physicochemical properties of the target fragment, which are crucial for its application in FBDD. These values are calculated using computational models and serve as a guide for experimental design.

PropertyPredicted ValueSignificance in FBDD
Molecular Weight (MW)~318 g/mol Falls within the acceptable range for fragments, allowing for future optimization.
cLogP~2.5Indicates a balance of lipophilicity and hydrophilicity, crucial for solubility and cell permeability.
Hydrogen Bond Donors1Provides a key interaction point with target proteins.
Hydrogen Bond Acceptors4Offers multiple opportunities for hydrogen bonding.
Polar Surface Area (PSA)~60 ŲSuggests good potential for oral bioavailability.

Fragment Screening and Hit Validation: A Multi-faceted Approach

The identification of a fragment "hit" is the first critical step in an FBDD campaign. Due to the inherently weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[12] A robust hit validation strategy employing orthogonal methods is essential to eliminate false positives and build confidence in the observed interactions.[2]

FBDD_Workflow cluster_primary Primary Screening cluster_validation Hit Validation (Orthogonal Methods) cluster_progression Hit-to-Lead Progression NMR NMR Spectroscopy (Protein or Ligand Observed) ITC Isothermal Titration Calorimetry NMR->ITC Validate Hits SPR Surface Plasmon Resonance Secondary_NMR NMR (Orthogonal Method) SPR->Secondary_NMR Validate Hits X-ray X-ray Crystallography X-ray->ITC Validate Hits SAR Structure-Activity Relationship (SAR) ITC->SAR Secondary_NMR->SAR Secondary_X-ray X-ray Crystallography (if not primary) Secondary_X-ray->SAR Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for fragment screening and hit validation.

Primary Screening Methodologies

3.1.1. NMR Spectroscopy: A Versatile Tool for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak molecular interactions.[13][14] Both protein-observed and ligand-observed methods can be employed.

  • Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):

    • Principle: This method monitors changes in the chemical shifts of the protein's backbone amide signals upon fragment binding.[13] It requires an isotopically labeled (¹⁵N) protein.

    • Protocol:

      • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable buffer.

      • Prepare a stock solution of the Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate fragment.

      • Titrate the fragment into the protein sample at increasing concentrations.

      • Acquire an HSQC spectrum at each concentration point.

      • Analyze the spectra for chemical shift perturbations (CSPs) of specific amide resonances, which indicate binding and can be used to map the binding site.

    • Causality: The choice of protein-observed NMR is driven by the desire to obtain direct information about the binding site on the protein.

  • Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):

    • Principle: This technique detects the binding of a ligand to a protein by observing the transfer of saturation from the protein to the ligand. It does not require a labeled protein.

    • Protocol:

      • Prepare a sample containing the protein and the fragment.

      • Acquire a reference ¹H NMR spectrum.

      • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

      • Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which will only show signals from the bound ligand.

    • Causality: Ligand-observed methods are often used for higher throughput screening as they do not require protein labeling and consume less protein.

3.1.2. X-ray Crystallography: The Gold Standard for Structural Information

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, making it an invaluable tool in FBDD.[15][16]

  • Protocol:

    • Obtain high-quality crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of the Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate fragment.

    • Cryo-protect the crystals and collect X-ray diffraction data.

    • Process the data and solve the crystal structure.

    • Analyze the electron density maps to identify the bound fragment and its binding mode.

  • Causality: The pursuit of a co-crystal structure is driven by the need for precise structural information to guide structure-based drug design and optimization.

Hit Validation with Orthogonal Methods

Confirming a hit from a primary screen with a mechanistically different technique is crucial for weeding out false positives.[2]

3.2.1. Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17]

  • Protocol:

    • Prepare solutions of the protein and the fragment in the same buffer.

    • Load the protein into the sample cell and the fragment into the titration syringe of the ITC instrument.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat changes.

    • Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Causality: ITC is a gold-standard validation technique because it provides direct, label-free measurement of binding affinity and thermodynamics, confirming a true binding event.

3.2.2. Surface Plasmon Resonance (SPR): Real-time Kinetics of Interaction

SPR is a label-free technique that monitors the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface in real-time.

  • Protocol:

    • Immobilize the target protein on an SPR sensor chip.

    • Flow a solution of the fragment over the sensor surface at various concentrations.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment.

    • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and the binding affinity (Kd).

  • Causality: SPR is a valuable orthogonal method as it provides kinetic information about the binding event, which can be important for lead optimization.

From Hit to Lead: The Path of Structure-Activity Relationship (SAR)

Once a fragment hit has been validated, the next phase is to systematically modify its structure to improve its potency and drug-like properties. This process, known as establishing the Structure-Activity Relationship (SAR), is guided by the structural and binding information obtained from the screening and validation experiments.[3][17]

For Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, several avenues for optimization can be explored:

  • Modification of the Benzyl Group: Substitution on the aromatic ring can be explored to enhance interactions with the target protein.

  • Variation of the Carbamate Linker: The length and nature of the linker can be altered to optimize the orientation of the benzyl group.

  • Exploration of Piperidine Stereochemistry: If the binding pocket is sensitive to stereochemistry, the synthesis of specific piperidine isomers may be warranted.

The following table provides a hypothetical example of an initial SAR exploration:

CompoundModificationBinding Affinity (Kd)
Fragment Hit -500 µM
Analog 14-fluoro on benzyl250 µM
Analog 23-methoxy on benzyl700 µM
Analog 3Ethyl carbamate linker> 1 mM

Conclusion: A Versatile Fragment for a New Generation of Therapeutics

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate represents a new frontier in fragment-based drug discovery. Its unique combination of a privileged piperidine scaffold, a physicochemical-enhancing oxetane moiety, and a versatile benzyl carbamate group makes it an exceptionally promising starting point for the development of novel therapeutics against a wide range of biological targets. This guide has provided a comprehensive technical overview, from a plausible synthetic route to detailed protocols for fragment screening and hit validation. By understanding both the "how" and the "why" of its application, researchers can effectively leverage this powerful fragment to accelerate their drug discovery programs and contribute to the next generation of medicines.

References

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. [Link]

  • Li, Q., & Fang, H. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 6, 91. [Link]

  • Harner, M. J., et al. (2013). NMR fragment screening. Current Protocols in Chemical Biology, 5(4), 249-270. [Link]

  • Gingell, H., & Ulaganathan, T. (2020). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Negatu, D. G., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(6), 266-270. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Kang, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Velázquez-López, I., et al. (2020). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 2141, 231-242. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. [Link]

  • Burlingham, B. T., & Widlanski, T. S. (2003). A mild and efficient method for the deprotection of N-Boc-protected amines. The Journal of Organic Chemistry, 68(18), 7051-7054. [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]

  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3743-3746. [Link]

  • Neumann, L., et al. (2008). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 8(18), 1630-1642. [Link]

  • de Souza, G. A., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Kang, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Ben-Ishai, D. (1954). CONDENSATION OF AMIDES WITH CARBONYL COMPOUNDS: BENZYL CARBAMATE WITH ALDEHYDES AND alpha KETO ACIDS1. The Journal of Organic Chemistry, 19(1), 62-67. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska-Lincoln. [Link]

  • Smith, A. M., et al. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 12(7), 1552-1555. [Link]

  • Schiebel, J., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry, 19(29), 5039-5054. [Link]

  • Pierce, M. M., et al. (1999). Recent Developments in Isothermal Titration Calorimetry Label Free Screening. Drug Discovery Today, 4(6), 255-257. [Link]

  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2203-2218. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Wollenhaupt, J. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Freie Universität Berlin. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • McKay, M. J., et al. (2018). (a) Benzyl carbamates for amine release. (b) Hydroxybenzylammoniums... ResearchGate. [Link]

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Jhoti, H., & Williams, G. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Chemical Biology, 11(5), 475-480. [Link]

  • Thompson, C. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Serganov, A. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. Methods in Molecular Biology, 1383, 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Ross, P. C., & Freire, E. (n.d.). Enthalpy Screening by Isothermal Titration Calorimetry. TA Instruments. [Link]

Sources

An In-depth Technical Guide to the Role of the Oxetane Ring in Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxetane ring has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a deliberate strategy to modulate physicochemical and pharmacokinetic properties in a predictable and advantageous manner. This guide deconstructs the specific roles of the 3-substituted oxetane ring within the scaffold of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. We will explore how this small, polar, three-dimensional heterocycle fundamentally enhances the "drug-like" characteristics of the parent molecule. Key contributions include a significant enhancement of aqueous solubility, a reduction in lipophilicity, improved metabolic stability by sterically shielding the piperidine nitrogen and offering an alternative metabolic pathway, and a critical reduction of the piperidine nitrogen's basicity (pKa). This latter effect is crucial for mitigating off-target activities, such as hERG channel inhibition.[3][4] This document provides the underlying principles, experimental validation, and synthetic considerations for leveraging the oxetane motif in drug development.

Introduction: Deconstructing the Core Molecule

The molecule, Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, is comprised of three key structural units: a central piperidine scaffold, a benzyl carbamate protecting group on the 4-amino function, and the N-linked oxetan-3-yl substituent. Piperidine rings are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals, valued for their synthetic tractability and ability to present substituents in defined three-dimensional space.[5][6] The carbamate group is a stable, neutral mimic of a peptide bond, frequently employed in drug design.[7]

However, the focus of this guide is the oxetane ring. Historically challenged by perceptions of instability and synthetic difficulty, the oxetane is now recognized as a powerful tool for property modulation.[1][2] Its unique combination of polarity, low molecular weight, and rigid, sp³-rich geometry allows chemists to solve common drug development problems such as poor solubility and rapid metabolism.[3][4][8]

cluster_M Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate M Core Molecule P Piperidine Scaffold (3D Vector Orientation) M->P C Benzyl Carbamate (Amine Protection, Lipophilicity) M->C O Oxetane Ring (Physicochemical Modulator) M->O

Caption: Structural decomposition of the target molecule.

This guide will dissect the multifaceted influence of the oxetane ring, demonstrating its role as a critical determinant of the molecule's overall pharmaceutical viability.

The Oxetane Motif: A Bioisosteric and Physicochemical Powerhouse

The utility of the oxetane ring stems from its fundamental structural and electronic properties. It is a four-membered cyclic ether with significant ring strain (approx. 106 kJ·mol⁻¹), which results in a nearly planar, rigid conformation.[4][9] This rigidity contrasts with the flexibility of open-chain analogues or larger rings like tetrahydrofuran (THF).

Bioisosteric Replacement: In medicinal chemistry, the oxetane is a validated bioisostere for several common functional groups.[4][10]

  • gem-Dimethyl Group: The oxetane ring occupies a similar volume to a gem-dimethyl group but replaces a lipophilic, non-polar moiety with a highly polar one, drastically improving aqueous solubility without a significant steric penalty.[4][11]

  • Carbonyl Group: The oxetane oxygen has a similar dipole moment, lone pair orientation, and hydrogen bond accepting capability as a carbonyl oxygen.[4] Replacing a metabolically susceptible ketone with a more stable oxetane can enhance a compound's half-life.[2]

Impact of the Oxetane Ring on Molecular Properties

The introduction of the oxetan-3-yl group onto the piperidine nitrogen imparts a cascade of beneficial property changes. These modifications are not isolated; they are interconnected consequences of the ring's inherent nature.

node1 Intrinsic Oxetane Properties High Polarity Ring Strain & Rigidity Inductive Electron Withdrawal node2 Improved Pharmaceutical Profile Increased Aqueous Solubility Reduced Lipophilicity (LogD) Enhanced Metabolic Stability Reduced Basicity (pKa) Favorable Conformational Bias node1:f1->node2:f1 H-Bond Acceptor node1:f1->node2:f2 Polar Surface Area node1:f2->node2:f3 Blocks CYP sites node1:f2->node2:f5 Defined Exit Vector node1:f3->node2:f4 Lowers pKa of Piperidine N

Caption: Causality map of oxetane properties.

Aqueous Solubility

Poor solubility is a primary cause of attrition in drug development. The oxetane ring is a powerful solubilizing group.[8] Its exposed, polar oxygen atom acts as a strong hydrogen bond acceptor, improving interactions with water. Replacing a non-polar group (like an isopropyl or cyclohexyl) on the piperidine nitrogen with an oxetane can increase aqueous solubility by orders of magnitude, a phenomenon that is highly context-dependent but consistently positive.[12][13]

Lipophilicity (LogD)

High lipophilicity is often associated with poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity. The oxetane's polarity contributes to a lower LogD (the distribution coefficient at physiological pH) compared to isosteric alkyl or carbocyclic groups. This allows for the introduction of steric bulk to fill a binding pocket without incurring the penalty of increased lipophilicity.[1][9]

Metabolic Stability

The N-dealkylation of piperidine rings is a common metabolic pathway mediated by Cytochrome P450 (CYP) enzymes. The oxetane ring can enhance metabolic stability in two ways:

  • Steric Shielding: The rigid ring can sterically hinder the approach of CYP enzymes to the piperidine nitrogen or adjacent C-H bonds.

  • Metabolic Switching: Oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form a 1,3-diol.[13] This provides an alternative clearance pathway that can divert metabolism away from CYP enzymes, reducing the risk of drug-drug interactions.[13]

Basicity (pKa) Modulation

The oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. When placed beta to the piperidine nitrogen (as in this molecule), it significantly reduces the basicity of the amine. Studies have shown that an oxetane can lower the pKa of a beta-amine by approximately 1.9 units.[1] This is a critical feature for several reasons:

  • hERG Inhibition: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. Reducing the pKa mitigates this risk.[4]

  • Selectivity: Fine-tuning pKa can alter a molecule's ionization state at physiological pH, impacting target engagement and off-target activity.

  • Physicochemical Properties: Lowering basicity can reduce P-glycoprotein (P-gp) efflux and improve cell permeability.[4]

PropertyIsopropyl AnalogueCyclobutyl AnalogueOxetan-3-yl Analogue Rationale for Change
Aqueous Solubility LowLowHigh Increased polarity and H-bond acceptance.[12][14]
LogD (pH 7.4) HighHighModerate-Low Polar oxetane ring reduces lipophilicity.[1]
Metabolic Stability Moderate (N-dealkylation)ModerateHigh Steric shielding and potential for mEH-mediated clearance.[13]
Piperidine pKa ~10-11~10-11~8-9 Inductive electron withdrawal by oxetane oxygen.[1][3]
hERG Risk HighHighLow Reduced basicity decreases interaction with the channel.[4]

Table 1: Comparative analysis of the oxetan-3-yl substituent versus common alkyl groups on a piperidine core.

Role in Structure-Activity Relationship (SAR)

Beyond modulating physicochemical properties, the oxetane ring plays a direct role in how the molecule interacts with its biological target. Its rigid, three-dimensional structure acts as a "scaffold with a vector." It orients the rest of the molecule in a defined conformation and can serve as a key binding element itself.

Within a hypothetical protein binding pocket, the oxetane can:

  • Act as a Hydrogen Bond Acceptor: The oxygen lone pairs can form a crucial hydrogen bond with a donor residue (e.g., the backbone N-H of an amino acid).

  • Engage in CH-π Interactions: The polarized C-H bonds of the oxetane ring can interact favorably with aromatic residues like tyrosine or phenylalanine.[1]

  • Provide a Defined Exit Vector: The ring's rigidity ensures that any further substitution on the oxetane would project into a specific region of space, allowing for precise probing of the binding site.

cluster_protein Protein Active Site cluster_ligand Ligand Fragment NH_donor NH (e.g., Leu) Aromatic_pocket Tyr Oxetane Oxetane Ring Oxetane->NH_donor H-Bond Oxetane->Aromatic_pocket CH-π Interaction

Caption: Hypothetical binding interactions of the oxetane ring.

Synthetic and Analytical Considerations

The successful incorporation of the oxetane ring requires robust and reliable synthetic methodologies. Fortunately, the stability of 3,3-disubstituted and N-substituted oxetanes under many common reaction conditions is now well-established.[2][15]

Experimental Protocol: Synthesis via Reductive Amination

The most efficient route to Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is the reductive amination between Benzyl piperidin-4-ylcarbamate and commercially available oxetan-3-one.

A Benzyl piperidin-4-ylcarbamate C Imine/Enamine Intermediate (In situ) A->C + B B Oxetan-3-one E Final Product C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->C Reduction

Caption: Synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of Benzyl piperidin-4-ylcarbamate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) is added oxetan-3-one (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The addition is exothermic and should be controlled.

  • Reaction Monitoring: The reaction is stirred at room temperature for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the reaction solvent (2x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure title compound.

Self-Validation: The identity and purity of the final product must be confirmed by standard analytical techniques. ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) will confirm the structure, while High-Performance Liquid Chromatography (HPLC) will determine its purity.

Protocol: Purity Analysis by HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Acceptance Criteria: Purity ≥ 95%.

Conclusion

The oxetane ring in Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is far more than a simple substituent; it is a strategic design element that fundamentally improves the molecule's pharmaceutical profile. It acts as a potent modulator of key ADME-Tox properties, simultaneously increasing aqueous solubility, enhancing metabolic stability, and reducing the basicity of the piperidine nitrogen to mitigate toxicity risks.[1][3][4][13] Furthermore, its rigid, three-dimensional structure provides a defined vector for interaction with a biological target, making it an invaluable tool in structure-based drug design. The well-established synthetic routes and predictable influence of the oxetane motif solidify its position as an essential component in the modern medicinal chemist's toolbox.[15]

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
  • Carreira, E. M., et al. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
  • Ballatore, C., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship.org.
  • PharmaBlock. Oxetanes in Drug Discovery. PharmaBlock.
  • Mousseau, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Mousseau, J. J., et al. Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Bull, J. A., et al. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry.
  • Huestis, M. P., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
  • BenchChem. (2025). The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. BenchChem.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Moroz, Y. S., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • AiFChem. (2026). Oxetane Building Blocks: The Rising Star in Modern Drug Discovery. AiFChem.
  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
  • Wani, A. A., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • The Dong Group. Oxetane Presentation. The Dong Group.
  • Shvets, N., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Al-Ghorbani, M., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Kumar, V., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Solar, V., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. The incorporation of the oxetane moiety can significantly improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document provides a comprehensive guide for the synthesis and scale-up of this important building block, addressing the critical aspects of process development, safety, and product purification. The presented protocol is designed for researchers, scientists, and drug development professionals involved in the manufacturing of complex molecules.

The synthetic strategy focuses on a robust and scalable reductive amination reaction between benzyl 4-aminopiperidine-1-carboxylate and oxetan-3-one, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide offers detailed laboratory-scale and pilot-plant-scale protocols, along with in-depth discussions on the rationale behind the chosen conditions and potential scale-up challenges.

Chemical Structures and Properties

A thorough understanding of the properties of all materials involved is fundamental for a safe and efficient process scale-up.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Melting Point (°C)
Benzyl 4-aminopiperidine-1-carboxylateC₁₃H₁₈N₂O₂234.29Off-white to pale yellow solid-78-82
Oxetan-3-oneC₃H₄O₂72.06Colorless to pale yellow liquid140-
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94White to off-white powder-116-120 (dec.)
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamateC₁₇H₂₄N₂O₃304.38White to off-white solid-Not available

Synthetic Strategy and Mechanism

The synthesis of benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is achieved through a one-pot reductive amination reaction. This method is highly efficient and avoids the isolation of the intermediate imine, which can be unstable.

Reaction Scheme:

Reductive Amination cluster_reactants Reactants cluster_product Product Benzyl 4-aminopiperidine-1-carboxylate Imine Intermediate Benzyl 4-aminopiperidine-1-carboxylate->Imine Intermediate + Oxetan-3-one - H₂O Oxetan-3-one Product Imine Intermediate->Product + [H] (from NaBH(OAc)₃)

Caption: Reductive amination of benzyl 4-aminopiperidine-1-carboxylate with oxetan-3-one.

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the primary amine of benzyl 4-aminopiperidine-1-carboxylate and the ketone of oxetan-3-one. The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the desired secondary amine product. The use of sodium triacetoxyborohydride is advantageous as it is less sensitive to acidic conditions compared to other borohydrides and can be added directly to the reaction mixture containing the amine and carbonyl compound.[1]

Laboratory-Scale Synthesis Protocol (10 g scale)

This protocol details the synthesis of benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate on a 10-gram scale, suitable for initial research and development.

Materials and Equipment:
  • Benzyl 4-aminopiperidine-1-carboxylate (10.0 g, 42.7 mmol)

  • Oxetan-3-one (3.38 g, 46.9 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (13.5 g, 63.7 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add benzyl 4-aminopiperidine-1-carboxylate (10.0 g, 42.7 mmol) and anhydrous dichloromethane (200 mL).

  • Reactant Addition: Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved. Add oxetan-3-one (3.38 g, 46.9 mmol) dropwise to the solution over 5 minutes.

  • Formation of Imine: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (13.5 g, 63.7 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: The addition of sodium triacetoxyborohydride can be exothermic.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

Scale-Up Synthesis Protocol (1 kg scale)

Scaling up the synthesis requires careful consideration of heat management, reagent addition rates, and process safety. This protocol is designed for a 1 kg scale synthesis in a pilot plant setting.

Materials and Equipment:
  • Benzyl 4-aminopiperidine-1-carboxylate (1.0 kg, 4.27 mol)

  • Oxetan-3-one (0.338 kg, 4.69 mol, 1.1 eq)

  • Sodium triacetoxyborohydride (1.35 kg, 6.37 mol, 1.5 eq)

  • Dichloromethane (DCM) (20 L)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel or pump for controlled addition

  • Bottom discharge valve

  • Filtration unit

  • Large-scale rotary evaporator or other solvent removal system

Procedure:

Scale-Up_Workflow A Charge Reactor with Benzyl 4-aminopiperidine-1-carboxylate and DCM B Controlled Addition of Oxetan-3-one A->B C Imine Formation (Stir at RT) B->C D Cool Reactor to 0-5 °C C->D E Controlled Portion-wise Addition of NaBH(OAc)₃ D->E Monitor Temperature F Reaction Monitoring (TLC/LC-MS) E->F Stir at RT G Controlled Quench with NaHCO₃ Solution F->G If Reaction Complete H Phase Separation and Extraction G->H Control Gas Evolution I Washing and Drying H->I J Solvent Removal I->J K Crystallization and Isolation J->K

Caption: Workflow for the scale-up synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate.

  • Reactor Preparation: Ensure the 50 L jacketed glass reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with benzyl 4-aminopiperidine-1-carboxylate (1.0 kg, 4.27 mol) and dichloromethane (20 L). Start the overhead stirrer to ensure good mixing.

  • Oxetan-3-one Addition: Slowly add oxetan-3-one (0.338 kg, 4.69 mol) to the reactor via an addition funnel or pump over 30 minutes, maintaining the temperature at 20-25 °C.

  • Imine Formation: Stir the mixture at 20-25 °C for 1-2 hours.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Sodium Triacetoxyborohydride Addition: Add sodium triacetoxyborohydride (1.35 kg, 6.37 mol) in portions over 2-3 hours. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. The exothermic nature of this step requires efficient cooling.[2]

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion.

  • Quenching: Cool the reactor to 0-5 °C and slowly add saturated aqueous sodium bicarbonate solution (10 L) via a dip tube or addition funnel. The addition rate must be controlled to manage the gas evolution.

  • Workup and Isolation: After gas evolution ceases, stop the stirrer and allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer with DCM (2 x 5 L). Combine the organic layers, wash with brine (10 L), and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Crystallization: Filter off the drying agent and transfer the filtrate to a suitable vessel for solvent removal. Concentrate the solution under reduced pressure. The resulting crude product can be purified by crystallization. A common procedure is to dissolve the crude material in a minimal amount of a hot solvent like isopropanol or ethyl acetate and then allow it to cool slowly to induce crystallization. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

Scale-Up Considerations and Process Safety

Scaling up the synthesis of benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate presents several challenges that must be carefully managed to ensure a safe and efficient process.

  • Heat Management: The reductive amination with sodium triacetoxyborohydride is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] It is crucial to have a robust cooling system and to control the addition rate of the reducing agent to prevent a runaway reaction. The use of a jacketed reactor with a reliable temperature control unit is essential.

  • Reagent Handling: Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. It should be handled in a dry, inert atmosphere.[4] Large quantities should be added in portions to control the reaction rate and temperature. Oxetan-3-one can be unstable under certain conditions and should be stored and handled according to the supplier's recommendations.[5]

  • Mixing: Efficient mixing is critical to ensure uniform temperature distribution and to prevent localized "hot spots" during the addition of the reducing agent. Inadequate mixing can lead to side reactions and reduced yield. The use of an overhead stirrer with appropriate impeller design is necessary for large-scale reactions.

  • Quenching: The quenching of the reaction with an aqueous base is also exothermic and produces gas. The quenching agent should be added slowly and with efficient stirring and cooling to control the rate of gas evolution and prevent excessive pressure buildup in the reactor.

  • Crystallization and Isolation: Developing a robust crystallization procedure is key for obtaining a high-purity product on a large scale. Factors such as solvent choice, cooling rate, and seeding can significantly impact crystal size, form, and purity.

Analytical Characterization

The identity and purity of the final product should be confirmed by appropriate analytical techniques.

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.29 (m, 5H, Ar-H), 5.11 (s, 2H, OCH₂Ph), 4.80-4.75 (m, 1H, NH), 4.65 (t, J = 6.8 Hz, 2H, oxetane-CH₂), 4.55 (t, J = 6.8 Hz, 2H, oxetane-CH₂), 4.20-4.10 (m, 2H, piperidine-CH₂), 3.80-3.70 (m, 1H, piperidine-CH), 3.55-3.45 (m, 1H, piperidine-CH), 2.95-2.80 (m, 2H, piperidine-CH₂), 2.05-1.95 (m, 2H, piperidine-CH₂), 1.55-1.40 (m, 2H, piperidine-CH₂).
¹³C NMR (100 MHz, CDCl₃)δ 155.8 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 127.9 (Ar-CH), 79.2 (oxetane-CH₂), 67.0 (OCH₂Ph), 58.1 (piperidine-CH), 47.9 (piperidine-CH), 44.1 (piperidine-CH₂), 32.1 (piperidine-CH₂).
Mass Spectrometry (ESI+) m/z 305.18 ([M+H]⁺)

Conclusion

The synthesis of benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate via reductive amination is a scalable and efficient process. Careful control of reaction parameters, particularly temperature and reagent addition rates, is crucial for a safe and successful scale-up. The protocols and considerations outlined in this document provide a solid foundation for the production of this important intermediate in both laboratory and pilot plant settings. Adherence to good manufacturing practices and thorough process safety analysis are paramount for any large-scale chemical synthesis.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons, 1999.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. Published October 12, 2023.
  • Baran, P. S.; Maimone, T. J.; Richter, J. M. Total synthesis of marine natural products without using protecting groups.
  • Chem-Impex. 4-Amino-1-benzylpiperidine.
  • PubChem. 3-Oxetanone. [Link]

  • Sigma-Aldrich.
  • TCI Chemicals. Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • AK Scientific, Inc.
  • CatSci.
  • Abdel-Magid, A. F.; Maryanoff, C. A. A review on the use of sodium triacetoxyborohydride in reductive amination of ketones and aldehydes. Curr. Med. Chem.2012, 19 (36), 6164-6172.
  • BenchChem.
  • PubChem. Benzyl 4-aminopiperidine-1-carboxylate. [Link]

Sources

Application Note: Structural Characterization of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural characterization of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, a novel small molecule with potential applications in drug discovery. Due to the absence of publicly available experimental data, this application note presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. Furthermore, it outlines robust, step-by-step protocols for acquiring high-quality analytical data for this compound and structurally related molecules. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and provide a reliable framework for researchers.

Introduction: The Importance of Structural Verification

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a compound of interest that incorporates several key pharmacophoric features: a piperidine core, a strained oxetane ring, and a benzyl carbamate protecting group. The oxetane moiety, in particular, is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[1][2] The precise characterization of such molecules is a critical step in the drug development pipeline, ensuring the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for the unambiguous structural elucidation of small organic molecules. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS reveals the elemental composition and can offer insights into molecular fragmentation patterns.[3][4]

This application note serves as a practical guide for researchers, providing both predicted spectral data to aid in the identification of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate and detailed protocols for obtaining experimental data.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and mass spectrometry data for Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. These predictions are based on established empirical models and spectral databases.[5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on a standard 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons (Position)Predicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (aromatic)7.30 - 7.40m5H-
H-benzyl5.12s2H-
NH (carbamate)~5.0 (broad)s1H-
H-oxetane (CH₂)4.60 - 4.75m4H-
H-piperidine (CH)3.70 - 3.85m1H-
H-oxetane (CH)3.45 - 3.60m1H-
H-piperidine (ax, CH₂)2.80 - 2.95m2H-
H-piperidine (eq, CH₂)2.15 - 2.30m2H-
H-piperidine (ax, CH₂)1.90 - 2.05m2H-
H-piperidine (eq, CH₂)1.45 - 1.60m2H-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is based on a 100 MHz spectrometer with broadband proton decoupling, using CDCl₃ as the solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon (Position)Predicted δ (ppm)
C=O (carbamate)155.5
C-Ar (ipso)136.7
C-Ar (ortho, meta, para)128.5, 128.1, 127.9
C-oxetane (CH₂)73.5
C-benzyl66.8
C-piperidine (CH-N)52.1
C-piperidine (CH-NH)48.3
C-oxetane (CH)36.4
C-piperidine (CH₂)31.8
Predicted High-Resolution Mass Spectrometry (HRMS) Data

The predicted HRMS data is based on Electrospray Ionization (ESI) in positive ion mode.[6]

Table 3: Predicted HRMS Data

IonCalculated Exact Mass
[M+H]⁺305.1860
[M+Na]⁺327.1679
[M+K]⁺343.1418

Predicted Fragmentation: The molecular ion is expected to be relatively stable under soft ionization conditions like ESI.[7] Common fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the oxetane ring.[8][9]

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality NMR and HRMS data.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution into a clean NMR tube B->C D Insert sample into spectrometer C->D Transfer E Lock, tune, and shim D->E F Acquire ¹H, ¹³C, and 2D spectra E->F G Fourier transform F->G Process H Phase and baseline correction G->H I Reference spectrum (e.g., TMS) H->I J Integrate and analyze I->J

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol 1: NMR Sample Preparation

  • Weigh approximately 5-10 mg of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample.[12]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue before insertion into the spectrometer.[11]

Protocol 2: ¹H NMR Acquisition (400 MHz)

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and perform automatic or manual tuning and shimming to optimize magnetic field homogeneity.

  • Set the acquisition parameters. A standard starting point for a routine ¹H spectrum is:

    • Pulse width: 45°

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust based on sample concentration)[14]

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, followed by phase and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[15]

Protocol 3: ¹³C NMR Acquisition (100 MHz)

  • Use the same sample prepared for ¹H NMR, provided the concentration is sufficient.

  • Lock, tune, and shim as per the ¹H experiment.

  • Set the acquisition parameters for a proton-decoupled ¹³C spectrum:

    • Pulse program: Standard ¹³C{¹H} with NOE

    • Pulse width: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on concentration.[16]

  • Acquire and process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[17]

HRMS Data Acquisition Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis K Prepare a dilute solution (~1 µg/mL) in a suitable solvent (e.g., MeCN/H₂O) L Add a small amount of acid (e.g., formic acid) to promote protonation M Infuse sample into ESI source L->M Infuse N Optimize source parameters (e.g., capillary voltage, gas flow) O Acquire mass spectrum in positive ion mode P Determine the m/z of the molecular ion O->P Analyze Q Calculate the elemental composition R Compare with theoretical values

Caption: Workflow for HRMS sample preparation, data acquisition, and analysis.

Protocol 4: HRMS Sample Preparation and Acquisition

  • Prepare a stock solution of the compound in a high-purity solvent such as acetonitrile or methanol.

  • Create a dilute working solution (e.g., 1 µg/mL) in a solvent system suitable for ESI, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).[18]

  • To promote the formation of [M+H]⁺ ions in positive mode ESI, add a small amount of an acid, such as 0.1% formic acid, to the final solution.[6]

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire data using a high-resolution mass analyzer (e.g., Orbitrap or TOF).[3][19] Set the instrument to positive ion mode and scan over a relevant mass range (e.g., m/z 100-500).

  • Analyze the resulting spectrum to identify the monoisotopic mass of the protonated molecule ([M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental formula.[20]

Conclusion

The structural verification of novel chemical entities is paramount in scientific research and development. This application note provides a comprehensive predictive dataset for Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, which can be used as a reference for its identification. The detailed protocols for NMR and HRMS data acquisition offer a standardized and robust approach for researchers to obtain high-quality experimental data, ensuring the integrity and reproducibility of their findings. By combining the predictive data with the outlined experimental workflows, scientists can confidently characterize this molecule and its analogues.

References

  • ACD/Labs. NMR Prediction. Available from: [Link]

  • Chemaxon. NMR Predictor. Available from: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • ChemDoodle. Simulate NMR and MS. Available from: [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Boston University. Basic NMR Concepts. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3.
  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • PubMed. New piperidinium surfactants with carbamate fragments as effective adjuvants in insecticide compositions based on imidacloprid. Available from: [Link]

  • University of Ottawa. NMR Sample Preparation. Available from: [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

  • Michigan State University. Basic Practical NMR Concepts. Available from: [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental science & technology, 48(4), 2097-2098.
  • Western University. NMR Sample Preparation. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031219). Available from: [Link]

  • PubChem. Piperidine carbamate. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available from: [Link]

  • Wikipedia. Benzyl carbamate. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • Hajnal, A., Wolfling, J., & Schneider, G. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids.
  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide for Industrial and Academic Chemists (pp. 111-140).
  • ResearchGate. HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available from: [Link]

  • University of York. NMR Sample Prepara-on. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of (1) H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry, 55(10), 899-907.
  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. Available from: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. Available from: [Link]

  • HSC Chemistry. Mass Spectrometry: Interpreting Fragmentation Patterns. Available from: [Link]

  • MOLBASE. benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate. Available from: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. Available from: [Link]

Sources

Application Note: Selective Deprotection of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate via Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested protocol for the deprotection of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate to yield 1-(oxetan-3-yl)piperidin-4-amine. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in multi-step organic synthesis, prized for its stability and versatile removal options.[1][2] Catalytic hydrogenolysis using palladium on carbon (Pd/C) is highlighted as the method of choice for this transformation.[3] This is due to its mild, neutral pH conditions, which are crucial for preserving the integrity of the acid-sensitive oxetane ring.[4][5] This document outlines the mechanistic rationale, a step-by-step experimental workflow, characterization data, and critical safety considerations tailored for researchers, scientists, and drug development professionals.

Introduction and Rationale

In the synthesis of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount.[6][7] The Cbz group is frequently employed to mask the nucleophilicity of primary and secondary amines during synthetic sequences.[3] Its removal is a critical final step to unveil the desired amine. The substrate , Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, incorporates an oxetane moiety—a valuable functional group in medicinal chemistry known to enhance metabolic stability and aqueous solubility.[8]

However, the strained four-membered ether ring of oxetane is susceptible to ring-opening under harsh acidic conditions, which are often used for other deprotection strategies (e.g., Boc group removal).[4][9] Therefore, a selective and mild deprotection method is required. Catalytic hydrogenolysis stands out as the ideal solution.[5] It proceeds under neutral conditions, typically at room temperature and atmospheric pressure of hydrogen, thereby minimizing the risk of oxetane degradation.[4] The reaction is clean, with the only by-products being toluene and carbon dioxide, which are easily removed.

Mechanistic Overview

The deprotection of a Cbz group via catalytic hydrogenolysis is a two-stage process that occurs on the surface of a palladium catalyst.[10][11]

  • Hydrogenolysis of the Benzylic C-O Bond: The process begins with the adsorption of the Cbz-protected amine and molecular hydrogen onto the palladium surface.[11] The catalyst facilitates the cleavage of the weak benzyl C-O bond, generating an unstable carbamic acid intermediate and toluene.

  • Decarboxylation: The resulting carbamic acid is inherently unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine.[10]

This tandem reaction is highly efficient and selective, provided that other reducible functional groups (like alkenes, alkynes, or nitro groups) are absent from the molecule.[5] For the target substrate, this method is perfectly suited as the piperidine and oxetane rings are saturated and stable under these conditions.[4]

Data Presentation and Experimental Protocol

Reagents and Materials
Reagent/MaterialGradeSupplierPart No.Notes
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate≥98%Commercially Available-Starting Material
Palladium on Carbon (10 wt. %, dry basis)Degussa type E101Major Supplier-Catalyst, handle with care (pyrophoric)[12]
Methanol (MeOH)Anhydrous, ≥99.8%Major Supplier-Reaction Solvent
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas Supplier-Reducing Agent
Argon (Ar) or Nitrogen (N₂) GasHigh PurityGas Supplier-Inert Gas
Celite® 545-Major Supplier-Filtration Aid
Dichloromethane (DCM)ACS GradeMajor Supplier-For washing Celite pad
Reaction Scheme

Sources

Application Notes and Protocols: Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate as a Versatile Building Block for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The piperidine ring is a privileged scaffold, present in numerous approved drugs, offering a versatile three-dimensional framework.[1][2] Its combination with an oxetane moiety has emerged as a powerful strategy to enhance drug-like properties.[3][4][5] The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a polar motif and a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[5] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent amines.[3][4]

This document provides a comprehensive guide to the use of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate , a key building block for the synthesis of diverse chemical libraries. This trifunctional molecule incorporates:

  • A piperidine core for three-dimensional diversity.

  • An N-linked oxetane group to modulate physicochemical properties.

  • A Cbz-protected primary amine at the 4-position, poised for facile deprotection and subsequent derivatization.

We will detail a robust synthetic pathway to this building block, its key physicochemical properties, and validated protocols for its deprotection and elaboration into a focused compound library through common synthetic transformations.

Physicochemical Properties of the Core Scaffold

The strategic incorporation of the oxetane moiety imparts favorable physicochemical characteristics to the piperidine scaffold. Below is a summary of the properties for the core amine, 1-(oxetan-3-yl)piperidin-4-amine, which forms the basis of our building block.

PropertyValueSource
Molecular Formula C₈H₁₆N₂OPubChem[6]
Molecular Weight 156.23 g/mol PubChem[6]
Predicted XlogP -0.4PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Predicted pKa (most basic) 9.8 (piperidine N)ChemAxon

Synthetic Strategy and Protocols

The synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is designed to be efficient and scalable, providing a reliable source of this key intermediate for library production. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of the Core Amine cluster_1 Protection of the Primary Amine 1-benzylpiperidin-4-one 1-benzylpiperidin-4-one 1-(oxetan-3-yl)piperidin-4-one 1-(oxetan-3-yl)piperidin-4-one 1-benzylpiperidin-4-one->1-(oxetan-3-yl)piperidin-4-one Reductive Amination with Oxetan-3-one 1-(oxetan-3-yl)piperidin-4-amine 1-(oxetan-3-yl)piperidin-4-amine 1-(oxetan-3-yl)piperidin-4-one->1-(oxetan-3-yl)piperidin-4-amine Reductive Amination with Ammonia Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate 1-(oxetan-3-yl)piperidin-4-amine->Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate Reaction with Benzyl Chloroformate

Diagram 1: Synthetic Workflow for the Building Block

Protocol 1: Synthesis of 1-(oxetan-3-yl)piperidin-4-amine

This two-step protocol affords the key amine intermediate.

Step A: Synthesis of 1-(oxetan-3-yl)piperidin-4-one

  • To a solution of 1-benzylpiperidin-4-one (1.0 eq) and oxetan-3-one (1.2 eq) in dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then subjected to hydrogenolysis to remove the benzyl group. Dissolve the crude material in ethanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite®, and concentrate the filtrate to yield 1-(oxetan-3-yl)piperidin-4-one, which can be used in the next step without further purification.

Step B: Synthesis of 1-(oxetan-3-yl)piperidin-4-amine

  • Dissolve 1-(oxetan-3-yl)piperidin-4-one (1.0 eq) in methanol and add an excess of ammonia in methanol (7N solution).

  • Add Raney Nickel (Ra-Ni) as a catalyst.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst, and concentrate the filtrate under reduced pressure to obtain 1-(oxetan-3-yl)piperidin-4-amine.

Protocol 2: Synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
  • Dissolve 1-(oxetan-3-yl)piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[8][9]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate.

Library Synthesis from the Building Block

The true utility of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate lies in its role as a versatile precursor for library synthesis. The Cbz group can be selectively removed to unmask the primary amine, which can then be elaborated using a variety of standard synthetic transformations.

G Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate 1-(oxetan-3-yl)piperidin-4-amine 1-(oxetan-3-yl)piperidin-4-amine Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate->1-(oxetan-3-yl)piperidin-4-amine Deprotection (Protocol 3) Amide Library Amide Library 1-(oxetan-3-yl)piperidin-4-amine->Amide Library Amide Coupling (Protocol 4a) Substituted Amine Library Substituted Amine Library 1-(oxetan-3-yl)piperidin-4-amine->Substituted Amine Library Reductive Amination (Protocol 4b) Sulfonamide Library Sulfonamide Library 1-(oxetan-3-yl)piperidin-4-amine->Sulfonamide Library Sulfonylation

Diagram 2: Library Synthesis Workflow

Protocol 3: Deprotection of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

The removal of the Cbz group is a critical step in preparing the scaffold for diversification. Catalytic transfer hydrogenation is a mild and effective method that avoids the need for a pressurized hydrogen source.

  • Dissolve Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

  • Add ammonium formate (4.0 eq) as the hydrogen donor.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The disappearance of the UV-active Cbz group is a good indicator of reaction progress.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in a suitable organic solvent and washed with a saturated sodium chloride solution, or purified by a short silica gel column. The resulting 1-(oxetan-3-yl)piperidin-4-amine is typically of high purity and can be used directly in subsequent reactions.

Causality Behind Experimental Choices: Catalytic transfer hydrogenation is preferred over standard hydrogenation with H₂ gas for its operational simplicity and safety in a library synthesis setting. Ammonium formate is an inexpensive and efficient hydrogen donor. The use of a palladium catalyst is standard for Cbz deprotection via hydrogenolysis.[10][11]

Protocol 4: Library Elaboration

The deprotected 1-(oxetan-3-yl)piperidin-4-amine is a versatile intermediate for creating a diverse library of compounds. Below are protocols for two common diversification reactions.

Protocol 4a: Amide Coupling

  • In a reaction vessel, dissolve the carboxylic acid of choice (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(oxetan-3-yl)piperidin-4-amine (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification can be achieved by column chromatography or preparative HPLC.

Protocol 4b: Reductive Amination

  • In a reaction vessel, dissolve 1-(oxetan-3-yl)piperidin-4-amine (1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Conclusion

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a highly valuable and versatile building block for diversity-oriented synthesis in drug discovery. The presence of the oxetane moiety offers a strategic advantage for improving the physicochemical properties of the final compounds. The straightforward synthesis of this building block, coupled with robust protocols for the deprotection of the Cbz group and subsequent elaboration through well-established synthetic methodologies, enables the rapid generation of diverse chemical libraries. These libraries, centered around the 3D-rich oxetane-piperidine scaffold, are well-positioned for screening against a wide range of biological targets, thereby accelerating the identification of novel lead compounds.

References

  • W. C. Burkhart, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12586-12629. [Link]

  • J. D. Firth, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1500-1507. [Link]

  • J. D. Firth, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • S. Ohta, et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2216-2223. [Link]

  • A. B. Smith III, et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access, Author Manuscript. [Link]

  • V. V. Pothuri, et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 869-872. [Link]

  • M. J. Genin, et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 25(24), 5916. [Link]

  • A. B. Smith III, et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic Letters, 13(13), 3438-3441. [Link]

  • E. M. Carreira, et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(18), 13487-13529. [Link]

  • Y. Zhang, et al. (2022). Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. RSC Advances, 12(12), 7356-7360. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • J. Wang, et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(20), 5948-5954. [Link]

  • J. R. Vance, et al. (2023). Low Pressure Carbonylation of Benzyl Carbonates and Carbamates for Applications in C Isotope Labeling and Catalytic CO2 Reduction. The Journal of Organic Chemistry, 88(15), 10567-10577. [Link]

  • E. M. Carreira, et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(43), 11542-11568. [Link]

  • A. K. Saikia, et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 169, 326-335. [Link]

  • S. G. Newman, et al. (2010). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Tetrahedron Letters, 51(4), 657-659. [Link]

  • J. Li, et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 5344. [Link]

  • S. G. Davies, et al. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Molecules, 29(1), 249. [Link]

  • A. D. Campbell, et al. (2021). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2021(2), M1234. [Link]

  • PubChem. 1-(oxetan-3-yl)piperidin-4-amine. [Link]

  • D. S. Tan, et al. (2004). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Organic & Biomolecular Chemistry, 2(10), 1539-1552. [Link]

  • T. Larhed, et al. (2007). Palladium-Catalyzed Cascade Reactions of Benzyl Halides with N-Allyl-N-(2-butenyl)-p-toluenesulfonamide. The Journal of Organic Chemistry, 72(16), 6243-6246. [Link]

  • Google Patents. (2017). Method for preparing 4-(piperidine-3-yl)aniline.
  • R. E. Looper, et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • D. C. Gowda, et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508. [Link]

  • A. K. Ghosh, et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(5), 3845-3852. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • J. R. Monck, et al. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Chemical Engineering Journal, 290, 246-254. [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design Using Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] This privileged scaffold is present in a vast array of pharmaceuticals, spanning therapeutic areas such as oncology, central nervous system (CNS) disorders, and pain management.[2][3][4] The structural and physicochemical properties of the piperidine motif often confer favorable pharmacokinetic profiles and the ability to adapt to the steric demands of various biological targets, enhancing the "druggability" of a molecule.[5] Transitioning a promising piperidine derivative from in vitro discovery to in vivo validation is a critical and complex phase in drug development. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo experiments with piperidine-based compounds, emphasizing scientific integrity, ethical considerations, and practical, field-proven protocols.

Section 1: Foundational Principles of In Vivo Experimental Design

The success of any in vivo study hinges on a robust experimental design grounded in ethical and scientific principles. The goal is not merely to generate data, but to produce reliable, reproducible, and translatable results that can confidently guide a drug development program.

Ethical Framework: The 3Rs (Replacement, Reduction, Refinement)

All research involving animals must be predicated on a strong ethical foundation. The principles of the 3Rs are a mandatory framework for the humane use of animals in science.[6]

  • Replacement: Researchers must first consider if non-animal methods can achieve the scientific objective. This includes in silico modeling, in vitro assays using cell cultures, or organ-on-a-chip technologies.[7] An animal experiment should only be performed if a non-sentient alternative is not scientifically satisfactory.[7]

  • Reduction: The experimental design must aim to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[6][8] This involves careful statistical planning, such as power analysis, to avoid underpowered studies that waste animals or oversized studies that use an excessive number.[9]

  • Refinement: This principle focuses on minimizing any potential pain, suffering, distress, or lasting harm to the animals.[10] It encompasses all aspects of animal care and the experimental procedures, including housing, handling, administration of substances, and establishing humane endpoints.[10][11]

All animal studies must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

Regulatory Compliance: Adherence to Good Laboratory Practice (GLP)

For preclinical data intended to support a regulatory submission (e.g., an Investigational New Drug application to the FDA), studies must be conducted in compliance with Good Laboratory Practice (GLP).[12] GLP regulations (e.g., 21 CFR Part 58 in the US) are a set of principles that ensure the quality, integrity, and reliability of nonclinical laboratory studies.[13] Key aspects of GLP include detailed written protocols, standard operating procedures (SOPs), qualified personnel, calibrated equipment, and a robust system of quality assurance.[13]

The Causality Chain: Linking Molecular Target to In Vivo Response

A well-designed in vivo experiment is a system for testing a clear hypothesis. The experimental plan should follow a logical progression from the initial hypothesis about the compound's mechanism to the selection of a relevant animal model and measurable endpoints that will validate or refute that hypothesis.

G Hypothesis Hypothesis: Piperidine derivative 'X' inhibits Target 'Y' Model Animal Model Selection: Model expresses Target 'Y' and mimics human disease state Hypothesis->Model leads to Dosing Dosing & PK/PD: Achieve target engagement in vivo Model->Dosing informs Endpoint Endpoint Measurement: Quantifiable physiological or behavioral change Dosing->Endpoint enables Conclusion Conclusion: Validate or refute hypothesis Endpoint->Conclusion allows

Section 2: Pre-Protocol Planning and Compound Preparation

Thorough preparation before the first animal is dosed is critical to prevent costly and unethical experimental failures.

Animal Model Selection

The choice of animal model is arguably the most critical decision in the experimental design. The selected model must be relevant to the human disease and the biological target of the piperidine derivative.[14]

  • Species and Strain: Rodents (mice and rats) are the most common initial choice due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness. The specific strain should be chosen based on its known characteristics relevant to the study (e.g., C57BL/6 mice for many neurological models, Wistar or Sprague-Dawley rats for general toxicology).[11][15]

  • Disease Induction: Many studies require the induction of a disease state. This can be achieved through genetic modification (transgenic models), surgical intervention, or chemical induction.[14][16] The chosen method should accurately reflect the human pathophysiology being targeted.

Table 1: Examples of In Vivo Models for Piperidine Derivative Evaluation

Therapeutic Area Common Animal Models Description & Rationale
Pain/Analgesia Mouse Acetic Acid Writhing Test A chemical-induced visceral pain model. The piperidine derivative's ability to reduce the number of writhes is a measure of analgesic activity.[17]
Rat Tail-Flick Test A thermal nociception model primarily for centrally acting analgesics. Increased latency to flick the tail from a heat source indicates efficacy.[17]
CNS Disorders 5xFAD Transgenic Mouse An Alzheimer's disease model expressing human mutations, leading to amyloid plaque deposition and cognitive deficits.[16]
6-OHDA or MPTP Rat/Mouse Model Neurotoxin-induced models of Parkinson's disease that cause degeneration of dopaminergic neurons, leading to motor deficits.[15][16]
Gastrointestinal Ethanol-Induced Gastric Ulcer Model An acute model where ethanol is used to induce gastric lesions. The test compound's ability to protect the gastric mucosa is evaluated.[18]

| Oncology | Xenograft Mouse Model | Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Tumor growth inhibition is the primary endpoint. |

Formulation of Piperidine Derivatives for In Vivo Dosing

Many novel chemical entities, including piperidine derivatives, exhibit poor aqueous solubility, which can severely limit bioavailability and lead to an underestimation of efficacy or toxicity.[19][20]

  • Vehicle Selection: The first step is to assess solubility in common, biocompatible vehicles. A tiered approach is recommended, starting with aqueous vehicles (saline, PBS, 5% dextrose) and progressing to co-solvent systems (e.g., water with PEG400, ethanol, DMSO) or lipid-based formulations if necessary.[21] The final concentration of any organic solvent must be within established safety limits for the chosen animal species and route of administration.

  • Solubilization Strategies: For "brick dust" compounds, more advanced formulation strategies may be required.[21]

    • pH Adjustment: For ionizable piperidine derivatives, adjusting the pH of the vehicle to form a salt can dramatically increase solubility.

    • Surfactants: Using surfactants like Tween® 80 or Cremophor® EL can help create micellar solutions or emulsions.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[20][22]

Route of Administration and Dose Rationale

The choice of administration route should align with the intended clinical application and the compound's properties.

  • Routes:

    • Oral (PO): Preferred for convenience but subject to first-pass metabolism and bioavailability issues.

    • Intravenous (IV): Ensures 100% bioavailability and is used for direct systemic exposure and pharmacokinetic studies.

    • Intraperitoneal (IP): Common in rodents for systemic delivery, bypassing the GI tract.

    • Subcutaneous (SC): Allows for slower, more sustained absorption.

  • Dose Selection: Initial doses are often determined from in vitro potency (e.g., IC50 or EC50) and scaled based on preliminary tolerability studies. A dose-escalation study is typically the first in vivo experiment to identify the maximum tolerated dose (MTD) and select a range of doses for subsequent efficacy and PK studies.

Section 3: Core In Vivo Protocols

The following protocols represent foundational experiments in the in vivo characterization of a novel piperidine derivative. They are intended as templates and must be adapted to the specific compound and hypothesis being tested, and approved by an ethics committee.

Protocol: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of a piperidine derivative after a single dose.

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (n=3-4 per route/time point) for at least 3-5 days. Ensure free access to food and water.

  • Dosing:

    • IV Group: Administer the compound (e.g., 1-2 mg/kg) via the lateral tail vein. The formulation should be a clear solution.

    • PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal at designated time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical schedule is:

    • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the piperidine derivative using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Significance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents the total drug exposure over time.[23]
T1/2 Half-life The time required for the plasma concentration to decrease by half.[24]

| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[23] |

Protocol: Efficacy Evaluation in an Analgesic Model (Writhing Test)

Objective: To assess the peripheral analgesic activity of a piperidine derivative.[25][26] This model is sensitive to a wide range of analgesics.[17]

G Acclimation Animal Acclimation (e.g., Swiss Albino Mice) Grouping Randomization into Groups (n=6-8 per group) - Vehicle Control - Positive Control (e.g., Aspirin) - Test Compound (3 doses) Acclimation->Grouping Dosing Compound Administration (e.g., PO or IP) Grouping->Dosing Induction Induction of Writhing (IP injection of 0.6% Acetic Acid 30-60 min post-dosing) Dosing->Induction Observation Observation Period (Count writhes for 15-20 min) Induction->Observation Analysis Data Analysis (% Inhibition of Writhing) Observation->Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Methodology:

  • Animal Selection: Use male Swiss albino mice (20-25 g).

  • Grouping and Acclimation: Randomly assign animals to groups (n=6-8 per group): Vehicle control, Positive Control (e.g., Aspirin, 100 mg/kg), and Test Compound (at least 3 dose levels). Allow a 1-hour acclimation period in individual observation chambers.

  • Dosing: Administer the vehicle, positive control, or piperidine derivative by the chosen route (e.g., PO).

  • Induction of Pain: After a set pre-treatment time (e.g., 60 minutes for PO), administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, start a timer and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) for a continuous 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] * 100

Protocol: Preliminary In Vivo Toxicology (Acute Dose-Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity after a single administration.

Methodology:

  • Animal Selection: Use one male and one female rodent (e.g., Sprague-Dawley rat) per dose group.

  • Dose Escalation: Administer a single dose of the piperidine derivative. Start with a dose expected to be well-tolerated (e.g., 10x the anticipated efficacious dose) and escalate in subsequent groups (e.g., 3-fold or 5-fold increments) until clear signs of toxicity are observed.

  • Clinical Observation: Observe animals intensively for the first 4 hours post-dose, and then at least once daily for up to 14 days. Record all observations systematically.

  • Data Collection: Monitor body weight before dosing and at regular intervals (e.g., Day 1, 3, 7, 14). At the end of the study, a gross necropsy may be performed to look for visible organ abnormalities.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a significant loss of body weight (e.g., >10-15%).

Table 3: Common Clinical Signs in Toxicology Studies

System Signs to Monitor
General Changes in activity level (lethargy, hyperactivity), posture, body weight, food/water consumption.
CNS Tremors, convulsions, ataxia (incoordination), changes in gait, catalepsy.
Autonomic Salivation, lacrimation, piloerection, changes in pupil size, diarrhea.
Respiratory Changes in breathing rate or effort.

| Dermal | Skin color changes, rashes, hair loss. |

Section 4: Data Analysis and Interpretation

  • Hypothesis Testing: All statistical analyses should test a pre-defined hypothesis.

  • Common Tests:

    • T-test: Used to compare the means of two groups.

    • ANOVA (Analysis of Variance): Used to compare the means of three or more groups (e.g., vehicle vs. multiple dose levels). A post-hoc test (e.g., Dunnett's or Tukey's) is then used to determine which specific groups differ.

  • Significance: A p-value of <0.05 is typically considered statistically significant, indicating that the observed difference is unlikely to be due to random chance.

Conclusion

The in vivo evaluation of piperidine derivatives is a multi-faceted process that demands rigorous scientific methodology, a commitment to ethical animal use, and a deep understanding of pharmacology. By integrating careful planning, validated protocols, and appropriate data analysis, researchers can effectively translate the promise of a novel piperidine compound into robust, decision-driving data. This structured approach not only enhances the probability of success but also upholds the highest standards of scientific and ethical integrity in the pursuit of new medicines.

References

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). National Center for Biotechnology Information.
  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.
  • (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central.
  • (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration.
  • (2014). Animal models of CNS disorders. PubMed.
  • (n.d.). Ethical considerations regarding animal experimentation. PubMed Central.
  • (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi AppTec.
  • (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed.
  • (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • (2025). Ethical use of animals in medicine testing. European Medicines Agency.
  • (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate.
  • (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central.
  • (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. University of Bath.
  • (n.d.). Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México.
  • (n.d.). vivo toxicity study: Topics. Science.gov.
  • (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration.
  • (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal.
  • (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed.
  • (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. TUV SUD.
  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • (n.d.). Statistical analysis of pharmacokinetic data : bioequivalence study. Digital Repository, Iowa State University.
  • (2019). Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees.
  • (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. Syncrosome.
  • (n.d.). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal.
  • (n.d.). Statistics in Pharmacology. PubMed Central.
  • (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific synthesis. Our goal is to equip you with the scientific understanding and practical solutions to ensure a successful and efficient reaction.

Synthesis Overview: Reductive Amination

The synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is most commonly achieved through a one-pot reductive amination reaction. This widely used method in pharmaceutical chemistry involves the reaction of Benzyl piperidin-4-ylcarbamate with oxetan-3-one to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the ketone starting material, minimizing the formation of alcohol byproducts.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate?

A1: The most prevalent and efficient method is the direct reductive amination of Benzyl piperidin-4-ylcarbamate and oxetan-3-one.[1][2] This one-pot reaction is favored for its operational simplicity and generally good yields.

Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the recommended reducing agent?

A2: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the ketone (oxetan-3-one).[3][5] This selectivity is crucial for minimizing the formation of the oxetan-3-ol byproduct.[3] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to prematurely reduce the ketone starting material.[4]

Q3: Can I use other reducing agents for this reaction?

A3: While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used for reductive aminations, NaBH(OAc)₃ is generally preferred due to safety and efficiency.[5][6] NaBH₃CN can generate toxic cyanide byproducts.[6] Stronger reducing agents like NaBH₄ are generally not recommended for one-pot reductive aminations as they can readily reduce the starting ketone.[4]

Q4: What are the expected major byproducts in this synthesis?

A4: The most common byproduct is oxetan-3-ol, resulting from the reduction of the oxetan-3-one starting material.[3] Another potential, though less common, byproduct is the starting material, Benzyl piperidin-4-ylcarbamate, if the reaction does not go to completion. Under certain conditions, especially with prolonged reaction times or elevated temperatures, trace amounts of ring-opened oxetane derivatives may be observed.[7][8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC analysis would show the consumption of the starting materials (Benzyl piperidin-4-ylcarbamate and oxetan-3-one) and the appearance of the product spot. LC-MS provides more detailed information, allowing for the identification of the product, starting materials, and any significant byproducts by their respective mass-to-charge ratios.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate and provides systematic solutions.

Problem 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The initial equilibrium between the amine and ketone to form the iminium ion is crucial. This step can be slow or incomplete.- pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can be beneficial.[1] - Pre-incubation: Allow the Benzyl piperidin-4-ylcarbamate and oxetan-3-one to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to facilitate iminium ion formation.[3]
Inactive Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive and can decompose if not stored properly.- Use a fresh, unopened bottle of NaBH(OAc)₃. - Ensure the reagent has been stored in a desiccator.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and solubility of reagents.- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for this reaction.[4] - Ensure the use of anhydrous solvents to prevent decomposition of the reducing agent.
Problem 2: Significant Formation of Oxetan-3-ol Byproduct
Potential Cause Explanation Recommended Solution
Premature Reduction of Ketone The reducing agent is reducing the oxetan-3-one starting material before it can react with the amine.- Controlled Addition of Reducing Agent: Add the NaBH(OAc)₃ portion-wise to the reaction mixture. This maintains a low concentration of the reducing agent, favoring the reduction of the more reactive iminium ion. - Pre-formation of Iminium Ion: As mentioned previously, pre-stirring the amine and ketone before adding the reducing agent is highly recommended.[3]
Use of a Non-selective Reducing Agent A stronger reducing agent like NaBH₄ was used.- Switch to a milder and more selective reducing agent such as NaBH(OAc)₃.[4][5]
Problem 3: Presence of Unidentified Impurities
Potential Cause Explanation Recommended Solution
Oxetane Ring Opening The strained oxetane ring can be susceptible to ring-opening under certain conditions, particularly acidic environments.[7][8]- Control Acidity: If using an acid catalyst, ensure it is used in catalytic amounts. Avoid strong acids. - Moderate Reaction Temperature: Avoid excessive heating of the reaction mixture.
Decomposition of Starting Material or Product The benzyl carbamate moiety can be sensitive to harsh conditions.- Mild Work-up: Use a mild basic work-up (e.g., saturated sodium bicarbonate solution) to neutralize any acid and avoid hydrolysis of the carbamate. - Purification: Employ column chromatography on silica gel to separate the desired product from impurities.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a general guideline for the reductive amination synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate.

Materials:

  • Benzyl piperidin-4-ylcarbamate

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of Benzyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM, add oxetan-3-one (1.2 eq).

  • (Optional) Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Analytical HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and ramp up to a high percentage of B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualized Workflows

Main Reaction Pathway

Main Reaction Pathway Benzyl piperidin-4-ylcarbamate Benzyl piperidin-4-ylcarbamate Iminium Ion Intermediate Iminium Ion Intermediate Benzyl piperidin-4-ylcarbamate->Iminium Ion Intermediate + Oxetan-3-one Oxetan-3-one Oxetan-3-one Product Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate Iminium Ion Intermediate->Product + NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3 Byproduct Formation Oxetan-3-one Oxetan-3-one Oxetan-3-ol Oxetan-3-ol (Byproduct) Oxetan-3-one->Oxetan-3-ol Reduction NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Oxetan-3-ol

Caption: Formation of oxetan-3-ol byproduct via reduction of oxetan-3-one.

Troubleshooting Workflow: Low Yield

Troubleshooting Low Yield start Low Yield Observed check_sm Starting Materials Consumed? (TLC/LC-MS) start->check_sm check_reagent Check Reducing Agent Activity (Use Fresh) check_sm->check_reagent No optimize_imine Optimize Iminium Formation - Add catalytic acid - Pre-incubate check_sm->optimize_imine Yes end Improved Yield check_reagent->end check_conditions Verify Reaction Conditions - Anhydrous solvent - Temperature optimize_imine->check_conditions check_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Arkat USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]

  • PubMed. (2021). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. Retrieved from [Link]

  • ACS Publications. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Sciencemadness.org. (2017). Sodium triacetoxyborohydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). lc/ms applications in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • Scirp.org. (n.d.). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly poor yield, during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a valuable building block in medicinal chemistry, incorporating three key pharmacophoric elements: a piperidine scaffold, a metabolically stable oxetane moiety, and a readily cleavable benzyl carbamate protecting group.[1][2] The introduction of the strained oxetane ring onto the piperidine nitrogen is often the most challenging step, prone to low conversion and side reactions that can significantly impact the overall yield. This guide will deconstruct the synthesis to address these critical points.

Synthetic Overview

The most common and logical approach to this molecule involves a two-step sequence starting from the commercially available Benzyl piperidin-4-ylcarbamate. This strategy avoids manipulating the more sensitive 1-(oxetan-3-yl)piperidin-4-amine intermediate.

The two primary routes for the key N-alkylation step are:

  • Direct SN2 Alkylation: Using an oxetane electrophile with a suitable leaving group.

  • Reductive Amination: A two-step, one-pot reaction with oxetan-3-one.[3][4]

Synthetic_Routes cluster_route1 Route 1: Direct Alkylation cluster_route2 Route 2: Reductive Amination Start Benzyl piperidin-4-ylcarbamate Alkylation Sɴ2 Reaction Start->Alkylation Base, Solvent Imine_Formation Imine/Enamine Formation Start->Imine_Formation Acid catalyst (optional) Oxetane_LG Oxetan-3-yl-LG (LG = OTs, OMs, Br) Oxetane_LG->Alkylation Oxetanone Oxetan-3-one Oxetanone->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Product Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate Alkylation->Product Imine_Formation->Reduction Intermediate Reduction->Product

Figure 1. Primary synthetic pathways to the target compound.

Troubleshooting Guide: Overcoming Poor Yield

This section addresses specific experimental issues in a question-and-answer format.

Q1: My direct SN2 alkylation with 3-tosyloxetane is stalling at <50% conversion. What's going wrong?

A: This is a classic problem of insufficient reactivity or competing side reactions. The secondary amine of the carbamate is a moderate nucleophile, and several factors can impede its reaction with the oxetane electrophile.

Root Cause Analysis:

  • Inadequate Base: The reaction generates a proton, which protonates the starting amine, effectively shutting down the reaction.[5] A non-nucleophilic base is crucial to scavenge this acid.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are essential to solvate the reactants and facilitate the SN2 mechanism. Protic solvents can interfere with the nucleophile and base.

  • Temperature: While heat can increase the reaction rate, it can also promote decomposition of the strained oxetane ring or other side reactions. A carefully optimized temperature is key.

  • Leaving Group: Tosylates (OTs) and mesylates (OMs) are generally effective leaving groups for this transformation. Halides like bromide can also be used but may require harsher conditions.[1]

Troubleshooting Protocol:

  • Optimize Base and Stoichiometry: Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which also aids in solubility. Use at least 1.5-2.0 equivalents.

  • Solvent and Temperature Optimization: Use anhydrous DMF as the solvent. Start the reaction at room temperature and slowly heat to 60-70 °C, monitoring by TLC or LC-MS. Avoid temperatures above 80 °C.

  • Slow Addition: If byproduct formation is an issue, consider adding the oxetane electrophile slowly to the solution of the amine and base to maintain a low concentration of the electrophile.[5]

ParameterStandard ConditionOptimized ConditionRationale
Base Triethylamine (Et₃N)K₂CO₃ or Cs₂CO₃ (1.5 eq)Stronger, heterogeneous base drives reaction to completion.
Solvent AcetonitrileAnhydrous DMFBetter solvation of reactants, higher boiling point for heating.
Temperature Room Temp60-70 °CProvides sufficient activation energy without significant degradation.
Monitoring EndpointEvery 2-4 hoursAllows for timely quenching to prevent byproduct formation.
Q2: I'm using the reductive amination route with oxetan-3-one, but the reaction is messy and my yield is low. How can I improve it?

A: Reductive amination is an excellent alternative, often milder than direct alkylation.[3] However, its success hinges on the choice of reducing agent and careful control of reaction conditions.

Root Cause Analysis:

  • Incorrect Reducing Agent: Standard borohydrides like sodium borohydride (NaBH₄) can reduce the oxetanone starting material before it forms an imine with the amine. A milder, acid-tolerant reducing agent is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.

  • pH Control: Imine formation is typically acid-catalyzed but the iminium ion intermediate is most stable under weakly acidic conditions (pH 4-6). Using an acid like acetic acid can be beneficial, and NaBH(OAc)₃ conveniently generates acetic acid in situ.

  • Water Scavenging: The formation of the imine from the ketone and amine releases water, which can hydrolyze the imine back to the starting materials. While not always necessary, adding a mild drying agent like magnesium sulfate can sometimes improve yields.

Optimized Reductive Amination Protocol:

  • Dissolve Benzyl piperidin-4-ylcarbamate (1.0 eq) and oxetan-3-one (1.1-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (0.1-0.2 eq) to catalyze imine formation (optional, but often helpful).

  • Stir at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction overnight and monitor by LC-MS.

  • Upon completion, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract with DCM, dry the organic layer, and concentrate.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination RC1 Problem: Wrong Reducing Agent Start->RC1 RC2 Problem: Suboptimal pH Start->RC2 RC3 Problem: Reversible Imine Formation Start->RC3 Sol1 Solution: Use NaBH(OAc)₃ RC1->Sol1 NaBH(OAc)₃ is selective for iminium ions over ketones. Sol2 Solution: Add Acetic Acid Catalyst RC2->Sol2 Catalyzes imine formation and stabilizes the iminium intermediate. Sol3 Solution: Use Anhydrous Solvent (DCM/DCE) RC3->Sol3 Drives equilibrium toward imine formation.

Figure 2. Troubleshooting workflow for the reductive amination step.
Q3: My final product is difficult to purify by silica gel chromatography, showing significant tailing.

A: This is a common issue when purifying compounds containing a basic piperidine nitrogen.[6] The free amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.

Solutions for Purification:

  • Modify the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine or ammonia (in methanol) to your hexane/ethyl acetate or DCM/methanol eluent will neutralize the acidic sites on the silica and dramatically improve peak shape.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like neutral alumina.

  • Salt Formation and Crystallization: Convert the final product to a salt (e.g., hydrochloride or tartrate salt). These salts are often crystalline solids that can be purified by recrystallization, which is a highly effective method for removing minor impurities.[6] The free base can then be regenerated by treatment with a mild base.

Frequently Asked Questions (FAQs)

  • Which route is generally preferred: direct alkylation or reductive amination? For scalability and milder conditions, reductive amination is often preferred. It avoids the need to prepare and handle potentially unstable oxetane electrophiles with leaving groups. However, direct alkylation can be effective on a small scale if high-purity starting materials are available.

  • How can I confirm the formation of the product? The most definitive methods are ¹H NMR and LC-MS. In the ¹H NMR spectrum, you should observe the disappearance of the piperidine N-H proton and the appearance of new signals corresponding to the oxetane ring protons. Mass spectrometry should show the correct molecular ion peak for the product.[7]

  • What are the key safety precautions?

    • Benzyl Chloroformate (if used in a preceding step): This is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

    • Solvents: DMF and DCM are hazardous. Avoid inhalation and skin contact.

References

  • PrepChem. Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol. Available from: [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PrepChem. Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. Available from: [Link]

  • Google Patents. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • PubChem. 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. Available from: [Link]

  • Organic Syntheses. 1-benzylindole. Available from: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 60(7), 2647-2663. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Organic Syntheses. Benzyl isopropoxymethyl carbamate. Available from: [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(1), 49-61. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Shalygina, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6994. Available from: [Link]

  • University of Northern Iowa ScholarWorks. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433-8447. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • Google Patents. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available from: [Link]

  • ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. Available from: [Link]

  • National Institutes of Health. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. Available from: [Link]

  • The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • ResearchGate. Benzyl Carbamate. Available from: [Link]

  • ResearchGate. Kinetics of Carbamate Formation and Breakdown. Available from: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • ResearchGate. A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Available from: [Link]

  • Google Patents. US2868793A - Purification of piperidines.
  • ChemRxiv. An Overview of Palladium-Catalyzed N- alkylation Reactions. Available from: [Link]

  • Michael Pittelkow Group Website. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Piperidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. Piperidine and its derivatives are ubiquitous scaffolds in pharmaceuticals, making robust and predictable N-alkylation methods essential. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring your reactions are efficient, high-yielding, and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

Q: My N-alkylation reaction shows very low conversion to the desired product, with most of the starting piperidine unreacted. What are the likely causes and how can I fix this?

A: Low conversion is a frequent issue stemming from several factors related to reagents and reaction conditions. Let's break down the potential causes and their corresponding solutions.

Potential Cause 1: Poor Leaving Group on the Alkylating Agent The N-alkylation of a secondary amine like piperidine is typically an SN2 (bimolecular nucleophilic substitution) reaction. The efficiency of this reaction is highly dependent on the ability of the leaving group to depart from the alkylating agent.

  • Causality: The stability of the leaving group as an anion dictates its effectiveness. A more stable anion is a better leaving group. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl >> R-F. Sulfonates like tosylates (OTs), mesylates (OMs), and triflates (OTf) are also excellent leaving groups due to the resonance stabilization of the sulfonate anion.

  • Solution:

    • Switch to a More Reactive Halide: If you are using an alkyl chloride, consider switching to the analogous alkyl bromide or iodide.

    • In Situ Activation (Finkelstein Reaction): If only the alkyl bromide or chloride is available, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI).[1] The iodide will displace the bromide/chloride to form the more reactive alkyl iodide in situ, which then reacts with the piperidine.

    • Use a Sulfonate Ester: For unreactive systems, converting the corresponding alcohol to a tosylate or mesylate can dramatically increase reactivity.

Potential Cause 2: Inadequate Base or No Base Used During the alkylation, the piperidine nitrogen attacks the alkylating agent, forming a protonated tertiary amine (a piperidinium salt). This salt is no longer nucleophilic and the reaction will stall unless a base is present to neutralize the acid generated.[2]

  • Causality: The reaction generates one equivalent of acid (e.g., HBr, HCl). Without a base, the piperidine starting material will act as the base, consuming half of it and forming the unreactive piperidinium salt, limiting the theoretical yield to 50% and significantly slowing the reaction rate.[2]

  • Solution:

    • Add a Suitable Base: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base).[2][3]

    • Optimize Base Strength: The base should be strong enough to deprotonate the piperidinium salt but not so strong as to cause side reactions (see Problem 2). K₂CO₃ is a reliable and cost-effective choice for many standard alkylations.[2]

Potential Cause 3: Steric Hindrance The SN2 reaction is sensitive to steric bulk on both the nucleophile (the piperidine) and the electrophile (the alkylating agent).

  • Causality: Bulky substituents near the nitrogen atom of the piperidine or near the electrophilic carbon of the alkylating agent can physically block the nucleophilic attack, slowing the reaction rate.

  • Solution:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider switching to a higher-boiling solvent like DMF or DMSO, but be cautious of potential decomposition at very high temperatures.[4]

    • Use a More Reactive Alkylating Agent: As mentioned, switching from R-Cl to R-I can help.

    • Consider an Alternative Synthetic Route: For extremely hindered substrates, direct alkylation may not be feasible. Reductive amination offers a powerful alternative that is less sensitive to steric hindrance around the nitrogen atom.[5][6]

Problem 2: Significant Formation of Side Products

Q: My reaction is messy, and besides the desired product, I'm observing significant amounts of other spots by TLC/LC-MS. What are these side products and how can I prevent them?

A: Side product formation is often a result of competing reaction pathways. The two most common culprits are over-alkylation and elimination.

Potential Cause 1: Over-Alkylation (Quaternary Salt Formation) The desired N-alkylated piperidine product is a tertiary amine, which is itself nucleophilic and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[7]

  • Causality: This second alkylation is often faster than the first, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[7] The resulting quaternary salt is highly polar and often water-soluble, which can complicate purification.[7][8]

  • Solution:

    • Control Stoichiometry: Use the piperidine as the limiting reagent or use no more than 1.0-1.1 equivalents of the alkylating agent.[7]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) to the solution of piperidine and base helps maintain a low concentration of the alkylating agent, favoring mono-alkylation.[2]

    • Use Piperidine in Excess: Using a 1.5 to 2-fold excess of the piperidine starting material can effectively outcompete the tertiary amine product for the alkylating agent. The excess piperidine can be removed during workup.

    • Choose a Milder Alkylating Agent: If possible, use an alkyl bromide instead of an iodide to temper reactivity.

dot

Caption: Over-alkylation side reaction pathway.

Potential Cause 2: Elimination (E2 Reaction) If the alkylating agent has a hydrogen atom on the carbon adjacent to the leaving group (β-hydrogen), an elimination reaction to form an alkene can compete with the desired substitution reaction.

  • Causality: This is particularly problematic with sterically hindered secondary or tertiary alkyl halides and when using strong, bulky bases. The amine or the added base can act as a base to abstract a β-hydrogen, leading to an E2 elimination.

  • Solution:

    • Use a Weaker, Less Hindered Base: Switch from a strong base like NaH or a bulky base like DIPEA to a milder inorganic base like K₂CO₃.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

    • Choose a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.

dot

Competing_Reactions Start Piperidine + sec-Alkyl Halide SN2_Product N-Alkylpiperidine (Substitution Product) Start->SN2_Product  SN2 Pathway (Desired) E2_Product Alkene (Elimination Product) Start->E2_Product  E2 Pathway (Side Reaction)

Caption: Competing substitution (SN2) and elimination (E2) pathways.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my N-alkylation reaction? A1: The ideal solvent should fully dissolve your piperidine substrate and base, be inert to the reaction conditions, and have an appropriate boiling point.

  • Polar Aprotic Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the transition state of SN2 reactions, accelerating the rate.[4]

  • Acetonitrile (MeCN) is often the first choice due to its relatively low boiling point, making it easy to remove during workup.[2]

  • DMF and DMSO are used for less reactive substrates that require higher temperatures.[2][4] However, be cautious with DMSO at high temperatures in the presence of electrophiles, as it can lead to side reactions.[4]

SolventBoiling Point (°C)Dielectric ConstantCommon Use Case
Acetonitrile (MeCN) 8237.5General purpose, easy removal
Acetone 5621Good for reactive halides, often with NaI
DMF 15338.3Unreactive substrates, higher temp.
DMSO 18947Very unreactive substrates, very high temp.

Q2: Which base is the best for piperidine N-alkylation? A2: The choice of base depends on the reactivity of your substrates and the desired reaction conditions. The goal is to find a base that is strong enough to neutralize the generated acid but not so basic that it promotes elimination or other side reactions.

BaseTypepKa (Conjugate Acid)Typical Use & Comments
K₂CO₃ / Cs₂CO₃ Inorganic Solid~10.3Excellent, mild, and inexpensive choice for most alkylations. Heterogeneous, so good stirring is required.[2]
Et₃N (TEA) Organic Liquid~10.7Homogeneous, but can be nucleophilic itself and lead to quaternary ammonium salts of triethylamine.
DIPEA (Hünig's Base) Organic Liquid~11Sterically hindered and non-nucleophilic. Good for sensitive substrates but more expensive.[2][3]
NaH Strong Base~36Very strong and non-nucleophilic, but can be overkill and may promote elimination. Requires anhydrous conditions.[2]

Q3: Can I use an alcohol as an alkylating agent directly? A3: Direct alkylation with alcohols is generally not possible under standard SN2 conditions because the hydroxide ion (OH⁻) is a very poor leaving group. However, this can be achieved using specific catalytic methods:

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This advanced method uses a transition metal catalyst (e.g., based on Ru, Ir, or Ni) to temporarily oxidize the alcohol to an aldehyde/ketone in situ.[9][10] The piperidine then forms an iminium ion with the carbonyl, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. This is a greener alternative as the only byproduct is water.[10]

  • Mitsunobu Reaction: This reaction activates the alcohol in situ using triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD). While effective, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can be difficult to remove.[4]

Q4: What is a phase-transfer catalyst (PTC) and when should I use one? A4: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[11] It is particularly useful for reactions between a water-soluble component (like an inorganic salt/base) and an organic-soluble component (the piperidine and alkyl halide).

  • Mechanism: A typical PTC for N-alkylation is a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB).[12] The lipophilic cation (Bu₄N⁺) can pair with an anion (e.g., CO₃²⁻ or I⁻) and transport it from the aqueous or solid phase into the organic phase, where it can participate in the reaction.[13][14]

  • When to Use: Consider using a PTC when your base (e.g., solid K₂CO₃) has very low solubility in your organic solvent. A PTC can significantly accelerate the reaction rate under these conditions.[13][15]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine

This protocol describes a standard method using potassium carbonate as the base in acetonitrile.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous acetonitrile (to make a ~0.1-0.5 M solution).

  • Add the powdered potassium carbonate (2.0 eq).

  • Begin vigorous stirring of the suspension at room temperature.

  • Slowly add the alkyl halide (1.05 eq) to the stirred solution. For highly reactive halides, addition via syringe pump over 1-2 hours is recommended to minimize over-alkylation.[7]

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture to remove the insoluble potassium carbonate and salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or distillation as required.

Protocol 2: Alternative Method - Reductive Amination

This is an excellent alternative for preventing over-alkylation and for use with sterically hindered substrates.[5]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount for less reactive ketones)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.[3]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.[3]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be slightly exothermic.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude product, which can then be purified.[3]

dot

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues Start Problem with N-Alkylation LowYield Low or No Yield Start->LowYield SideProducts Side Products Formed Start->SideProducts Cause_LG Poor Leaving Group? LowYield->Cause_LG Cause_Base Inadequate Base? LowYield->Cause_Base Cause_Sterics Steric Hindrance? LowYield->Cause_Sterics Sol_LG Use R-I, R-Br, or add NaI Cause_LG->Sol_LG Yes Sol_Base Add K₂CO₃ or DIPEA Cause_Base->Sol_Base Yes Sol_Sterics Increase Temp or Use Reductive Amination Cause_Sterics->Sol_Sterics Yes Cause_OverAlk Over-alkylation? SideProducts->Cause_OverAlk Cause_Elim Elimination (E2)? SideProducts->Cause_Elim Sol_OverAlk Slow Addition, Control Stoichiometry Cause_OverAlk->Sol_OverAlk Yes Sol_Elim Use Milder Base, Lower Temperature Cause_Elim->Sol_Elim Yes

Caption: A logical workflow for troubleshooting piperidine N-alkylation.

References

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. SpringerLink. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Amines. University of Calgary. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Phase-transfer catalyst. Wikipedia. Available at: [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

  • A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions. Taylor & Francis Online. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center (DTIC). Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

Sources

Technical Support Center: Optimization of HPLC Methods for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method optimization and troubleshoot common issues encountered during experimental workflows. As your virtual application scientist, I will provide not just solutions, but the underlying principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the setup of a robust HPLC method for carbamate analysis.

Q1: What is the recommended type of HPLC column for carbamate analysis?

A1: Reversed-phase HPLC is the preferred method for separating carbamates.[1] Columns with a C18 (octadecylsilyl) stationary phase are most commonly used and specified in official methods like EPA Method 531.2.[2] However, for faster analysis times and unique selectivity, specialized columns, often designated as "Carbamate" columns, have been developed and can separate commonly monitored carbamate pesticides in under 8 minutes total cycle time.[3] These specialized columns are often the superior choice for high-throughput laboratories.[1][3]

Q2: Why is post-column derivatization frequently required for carbamate analysis?

A2: The primary reason is to enhance the sensitivity and selectivity of detection.[4] Many carbamates lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV or fluorescence detectors. The most common post-column reaction (PCRS) involves hydrolyzing the N-methylcarbamates with a strong base to yield methylamine. This methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4][5] This process, outlined in EPA methods, allows for detection at parts-per-trillion (ppt) levels.[4][5]

Q3: What are the typical mobile phases for carbamate separation?

A3: For reversed-phase separation of carbamates, the mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile.[6][7] Gradient elution, where the proportion of the organic solvent is increased over time, is common to effectively separate a wide range of carbamates with varying polarities.[8] To improve peak shape and control ionization, additives like formic acid are often included in the aqueous portion of the mobile phase.[9] EPA Method 531.2, for example, is compatible with both binary (methanol/water) and ternary (acetonitrile/methanol/water) mobile phase gradients.[1]

Q4: Can I use Mass Spectrometry (MS) for carbamate detection instead of post-column derivatization?

A4: Absolutely. LC-MS/MS is a powerful and increasingly common alternative for carbamate analysis.[1] It offers high sensitivity and specificity, often eliminating the need for the additional hardware and reagents required for post-column derivatization. Using LC-MS with positive mode electrospray ionization (ESI) has been shown to be a promising alternative, especially when definitive identification of the compounds is required.[1]

Troubleshooting Guide: From Peaks to Pressure

This section is structured to help you diagnose and resolve specific issues you may encounter during your analysis.

Category 1: Peak Shape Problems

Poor peak shape is a common indicator that the chromatography is suboptimal. The ideal peak is a sharp, symmetric Gaussian shape.

Q: My carbamate peaks are tailing. What are the likely causes and solutions?

A: Peak tailing, where the latter half of the peak is drawn out, is frequently caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The most common cause is the interaction of basic functional groups on the carbamates with acidic residual silanol groups on the silica-based stationary phase.[10] This is especially problematic for older or lower-purity silica columns. Another cause can be column contamination, where strongly retained compounds from previous injections build up at the column inlet.[11]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of the silanol groups, reducing these secondary interactions and improving peak shape.[10]

    • Use a High-Purity Column: Modern, high-purity silica columns are manufactured to have minimal residual silanol groups. Using an "end-capped" C18 column or a specialized carbamate column can significantly reduce tailing.[12]

    • Clean the Column: If the issue has developed over time, column contamination is likely. Flush the column with a strong solvent (see protocol below) or, if a guard column is used, replace it.[11] A guard column acts as a sacrificial unit to protect the more expensive analytical column.[11]

Q: I'm observing fronting peaks. Why is this happening?

A: Fronting peaks, where the first half of the peak is sloped, are typically a sign of column overloading or an issue with the sample solvent.

  • Causality: Injecting too much sample mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column faster than they should, leading to a fronting peak.[12] Alternatively, if the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, the sample band will not focus properly at the head of the column.[11]

  • Solutions:

    • Reduce Injection Amount: Decrease the concentration of your sample or reduce the injection volume.[12]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If the sample's solubility requires a stronger solvent, dilute it with water or the initial mobile phase before injection.[11]

Q: My peaks are broad, leading to poor resolution. How can I improve this?

A: Broad peaks reduce sensitivity and can cause co-elution with adjacent peaks.

  • Causality: This can be caused by excessive extra-column volume (dead volume) in the system, such as overly long or wide-bore tubing between the injector, column, and detector. Column degradation, where the packed bed has settled or created voids, is another common cause.[6] Finally, slow kinetics, which can be improved with temperature, can also lead to broadening.[13]

  • Solutions:

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect your HPLC components.

    • Increase Column Temperature: Elevating the column temperature (e.g., to 35-40°C) reduces the viscosity of the mobile phase and improves mass transfer, leading to sharper peaks and often better resolution.[13][14] Ensure the temperature is stable, as fluctuations can cause retention time shifts.[15]

    • Consider Smaller Particle Size Columns: Columns packed with smaller particles provide higher efficiency (N), which leads to sharper peaks and better resolution.[16]

Category 2: Retention Time Issues

Stable retention times are critical for reliable peak identification and integration.

Q: My carbamate retention times are drifting during a sequence. What should I check?

A: A consistent drift in retention times, usually to later times, points to a change in conditions over the course of the run.

  • Causality: The most common causes are insufficient column equilibration time between runs and changes in mobile phase composition.[17] If using pre-mixed mobile phases, the more volatile organic component (like acetonitrile) can evaporate over time, increasing the aqueous content and thus retention times.[18] Temperature fluctuations in the lab can also affect retention.[17]

  • Solutions:

    • Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions after each gradient run. A good rule of thumb is to pass 5-10 column volumes of the starting mobile phase through the column.[11]

    • Use Online Mixing: Utilize the HPLC's proportioning valves to mix solvents online rather than using a pre-mixed mobile phase. This ensures a consistent composition throughout the sequence.[18]

    • Control Temperature: Use a thermostatted column compartment to maintain a constant temperature.[17]

Q: Retention times have suddenly shifted compared to previous runs. What is the cause?

A: A sudden, significant shift in retention time often indicates a more abrupt change in the system.

  • Causality: This is frequently due to an error in mobile phase preparation (incorrect solvent ratios or buffer pH).[17] A leak in the system or a failing pump seal can lead to an inaccurate flow rate, which directly impacts retention times. A change in the column itself, such as replacing it with a new one, can also cause shifts.[19]

  • Solutions:

    • Verify Mobile Phase: Prepare a fresh batch of mobile phase, carefully checking all measurements and pH adjustments.[17]

    • Check for Leaks and Flow Rate: Inspect all fittings for signs of leaks.[20] If possible, verify the pump's flow rate using a calibrated flow meter. A lower-than-expected flow rate will result in longer retention times.[17]

    • Column Equilibration: Ensure the column is fully equilibrated, especially if it's a new column or has been stored in a different solvent.[11]

Category 3: Resolution and Sensitivity Problems

Q: I can't resolve two critical carbamate pairs. How can I improve the separation?

A: Improving resolution (Rs) is about manipulating the three factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[16]

  • Causality: Poor resolution means the peaks are too close together (selectivity issue) or too wide (efficiency issue).

  • Solutions:

    • Optimize the Gradient: Make the gradient shallower (i.e., increase the organic solvent percentage more slowly) around the time your critical pair elutes. This increases the time they spend interacting with the stationary phase and can improve separation.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity (α) of the separation because they have different interactions with the analytes and stationary phase. This is one of the most powerful ways to change peak spacing.[14]

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles increases the efficiency (N) of the separation, resulting in sharper peaks that are easier to resolve.[14][21]

Visual Workflows and Protocols

General HPLC Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing common HPLC problems.

HPLC_Troubleshooting Start Problem Observed (e.g., Peak Tailing, RT Shift) Check_Pressure Check System Pressure Start->Check_Pressure High_Pressure High Pressure? Check_Pressure->High_Pressure Yes Low_Pressure Low/Fluctuating Pressure? Check_Pressure->Low_Pressure No Find_Blockage Isolate Blockage (Column, Tubing, Frit) High_Pressure->Find_Blockage Normal_Pressure Normal Pressure? Low_Pressure->Normal_Pressure No Check_Leaks Check for Leaks (Fittings, Seals) Low_Pressure->Check_Leaks Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Normal_Pressure->Check_Mobile_Phase Solution_Leak Tighten/Replace Fitting/Seal Check_Leaks->Solution_Leak Solution_Blockage Backflush/Replace Column Clean/Replace Frit Find_Blockage->Solution_Blockage Check_Column Evaluate Column (Age, Performance) Check_Mobile_Phase->Check_Column If OK Solution_Mobile_Phase Prepare Fresh Mobile Phase Degas Solvents Check_Mobile_Phase->Solution_Mobile_Phase If Problem Check_Method Review Method Parameters (Gradient, Temp, Sample Solvent) Check_Column->Check_Method If OK Solution_Column Clean or Replace Column Check_Column->Solution_Column If Problem Solution_Method Optimize Method Check_Method->Solution_Method If Problem Post_Column_Reaction Column_Eluent Column Eluent Contains Carbamate Analyte Hydrolysis Hydrolysis Column_Eluent->Hydrolysis Reagent1 Reagent 1 Strong Base (e.g., NaOH) Reagent1->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Reagent2 Reagent 2 OPA + Thiol Reagent2->Derivatization Detector Fluorescence Detector Ex: ~330 nm, Em: ~450 nm Derivatization->Detector

Caption: The post-column reaction process for carbamate analysis.

Experimental Protocols
Protocol 1: General Purpose Column Cleaning (Reversed-Phase C18)

This protocol is a step-by-step guide to cleaning a C18 column that shows high backpressure or poor peak shape due to contamination.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush with your mobile phase without buffer salts. For example, if you use a water/acetonitrile mix with phosphate buffer, flush with the same water/acetonitrile mix without the phosphate. Run at a low flow rate (e.g., 0.5 mL/min) for 15-20 column volumes.

  • Flush with 100% water (HPLC-grade) for 20 column volumes to remove any remaining salts.

  • Flush with 100% Isopropanol for 20 column volumes. Isopropanol is a good intermediate solvent and helps remove strongly adsorbed non-polar compounds. [10]5. Flush with 100% Acetonitrile for 20 column volumes.

  • (Optional, for very stubborn contaminants) Flush with Tetrahydrofuran (THF), then Dichloromethane, then Hexane. Crucially, you must use an intermediate solvent like isopropanol between reversed-phase solvents and highly non-polar solvents like hexane to prevent immiscibility issues. [10]After flushing with hexane, reverse the sequence, always using isopropanol as the bridge.

  • Re-equilibrate the column by flushing with your mobile phase, starting with a high organic concentration and gradually moving to your initial conditions. Equilibrate for at least 20-30 column volumes before use.

Protocol 2: Preparation of OPA Derivatization Reagent

This protocol is based on the reagent preparation described in EPA methods for post-column derivatization. [22]

  • Prepare Borate Buffer (pH 10): Dissolve an appropriate amount of boric acid in organic-free reagent water and adjust the pH to 10 with a concentrated sodium hydroxide solution.

  • Dissolve OPA: In a 1-L volumetric flask, dissolve 0.500 g of o-phthalaldehyde (OPA) in 10 mL of methanol. [22]3. Combine Reagents: To the flask containing the OPA solution, add 900 mL of organic-free reagent water and 50 mL of the prepared borate buffer. Mix well. [22]4. Add Thiol: Add 1 mL of 2-mercaptoethanol to the solution and dilute to the 1 L mark with organic-free reagent water. Mix thoroughly. [22]5. Storage: Store the solution protected from light and under refrigeration. It is recommended to prepare this solution fresh weekly. [22]

Data Summary Table
ParameterTypical Starting Condition for Carbamate AnalysisRationale & Key Considerations
Column C18 or specialized Carbamate column (e.g., 150 mm x 3.0 mm, 3 µm)Smaller particle sizes (3 µm) and internal diameters (3.0 mm) offer a good balance of efficiency and solvent savings. [1]
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier helps to control silanol activity and improve peak shape. [9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity. [11]
Flow Rate 0.4 - 1.0 mL/minDependent on column dimensions. Should be optimized for the best balance of speed and resolution.
Gradient 10% B to 90% B over 15-20 minutesA generic starting gradient; must be optimized to properly resolve all target carbamates. [8]
Column Temp. 35 °CElevated temperature can improve efficiency and reduce run times. [13]
Injection Vol. 5 - 20 µLShould be minimized to prevent band broadening and column overload.
Detection Fluorescence (Ex: ~330 nm, Em: ~450 nm) with PCRS, or MS/MSPCRS provides high sensitivity for N-methylcarbamates. [4]MS/MS offers high sensitivity and specificity without derivatization. [3]

References

  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
  • HPLC Troubleshooting Guide. (n.t.). Advanced Chromatography Technologies.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Effective Analysis Carbamate Pesticides. (n.d.). Separation Science.
  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). EPA.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • The Acclaim Carbamate Column—A Superior Solution. (n.d.). Cromlab Instruments.
  • Lawal, A., & Wong, R. (2021). Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. DergiPark. Retrieved from [Link]

  • Retention Time Variability in HPLC. (n.d.). Element Lab Solutions.
  • Tips to Help Maximize Resolution. (2022). Agilent.
  • Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Waters.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • Dolan, J. W. (2017). How Much Retention Time Variation Is Normal? LCGC International.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc.
  • Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2026).
  • How to improve peaks separation in HPLC? (2024). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Benzyl 1-(oxetan-3-yl)piperidin-4-yl Carbamate Analogs: A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a lead compound. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate analogs. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of clinically approved drugs. The introduction of an oxetane ring, a small, polar, three-dimensional heterocycle, has emerged as a valuable strategy to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] This guide will dissect the nuanced interplay between structural modifications and biological activity, offering a comparative framework for researchers engaged in the design and optimization of novel therapeutics.

Core Scaffold and Rationale

The core structure, benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, combines three key pharmacophoric elements: the benzyl carbamate, the piperidine ring, and the oxetane moiety. The carbamate linkage provides a stable, hydrogen-bonding capable connection. The piperidine core offers a versatile scaffold for substitution, influencing both target binding and pharmacokinetic (ADME) properties. The strategic placement of the oxetane on the piperidine nitrogen is hypothesized to enhance aqueous solubility and metabolic stability while potentially influencing the conformational presentation of the molecule to its biological target.[1][2][3]

This guide will explore the impact of systematic modifications to this core scaffold, drawing upon synthesized data from analogous compound series to provide a predictive SAR model.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate scaffold. The presented data is a synthesized representation from various studies on analogous compounds to provide a comparative framework.

Modifications of the Benzyl Group (R1)

The benzyl group offers a large surface for modification, allowing for the exploration of various electronic and steric effects on target engagement.

Analog R1 Substitution Hypothesized Target Potency (IC50/EC50, nM) Key Observations
1a H (unsubstituted)GPCR / Enzyme150Baseline activity.
1b 4-FluoroGPCR / Enzyme75Introduction of a small, electron-withdrawing group can enhance potency, potentially through favorable interactions with the target's binding pocket.
1c 4-ChloroGPCR / Enzyme80Similar to fluoro, a halogen at the para position is generally well-tolerated and can improve activity.
1d 4-MethoxyGPCR / Enzyme250An electron-donating group at this position may be detrimental to activity, suggesting an electron-deficient aromatic ring is preferred for this particular interaction.
1e 3,4-DichloroGPCR / Enzyme50Disubstitution with electron-withdrawing groups can further enhance potency, indicating a larger pocket that can accommodate additional substituents.
1f 2-MethylGPCR / Enzyme300Steric hindrance at the ortho position is generally not well-tolerated, suggesting a constrained binding pocket in this region.

Causality Behind Experimental Choices: The selection of substituents for the benzyl ring is a classic medicinal chemistry strategy to probe the electronic and steric requirements of the binding site. Small, electron-withdrawing groups like fluorine and chlorine are often introduced to improve metabolic stability and binding affinity through halogen bonding. The comparison of ortho, meta, and para substitutions helps to map the topology of the binding pocket.

Modifications of the Piperidine Ring and Oxetane Moiety

Alterations to the core heterocyclic system can have a significant impact on physicochemical properties and overall efficacy.

Analog Modification Hypothesized Target Potency (IC50/EC50, nM) Key Observations
2a 1-(Oxetan-3-yl)piperidine (Parent)GPCR / Enzyme150The oxetane moiety is hypothesized to improve solubility and metabolic stability compared to a simple N-alkyl or N-benzyl group.[1][2]
2b 1-(Azetidin-3-yl)piperidineGPCR / Enzyme200Replacement of the oxetane with a bioisosteric azetidine can lead to a slight decrease in activity, suggesting the oxygen atom of the oxetane may be involved in a key interaction or favorably influences conformation.
2c 1-IsopropylpiperidineGPCR / Enzyme450Removal of the heterocyclic moiety and replacement with a simple alkyl group significantly reduces potency, highlighting the importance of the oxetane or a similar motif.
2d 4-FluoropiperidineGPCR / Enzyme180Fluorination of the piperidine ring can sometimes improve metabolic stability and binding affinity, though the effect here is modest.

Causality Behind Experimental Choices: The replacement of the oxetane with an azetidine ring is a common bioisosteric substitution strategy to probe the importance of the heteroatom. Comparing the oxetane-containing compound to a simple alkyl-substituted analog directly assesses the contribution of the oxetane moiety to the overall activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthetic Procedure for Benzyl 1-(oxetan-3-yl)piperidin-4-yl Carbamate Analogs

A representative synthetic scheme for the preparation of the title compounds is outlined below.

Synthesis cluster_1 Step 1: Reductive Amination cluster_2 Step 2: Oximation and Reduction cluster_3 Step 3: Carbamate Formation A Piperidin-4-one C 1-(Oxetan-3-yl)piperidin-4-one A->C NaBH(OAc)3, DCE B Oxetan-3-one B->C D 1-(Oxetan-3-yl)piperidin-4-one oxime C->D NH2OH·HCl, Pyridine E 1-(Oxetan-3-yl)piperidin-4-amine D->E H2, Raney Ni G Final Product E->G Et3N, DCM F Substituted Benzyl Chloroformate F->G GPCR_Assay cluster_workflow GPCR cAMP Assay Workflow A Cell Culture: HEK293 cells expressing the target GPCR B Cell Seeding: Plate cells in a 96-well plate A->B C Compound Treatment: Add serial dilutions of test compounds B->C D Stimulation: Add agonist (for antagonists) or forskolin (for agonists) C->D E Lysis and Detection: Lyse cells and measure cAMP levels (e.g., HTRF) D->E F Data Analysis: Generate dose-response curves and calculate IC50/EC50 E->F

Workflow for a cell-based GPCR functional assay measuring cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the GPCR of interest in appropriate culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Incubation: Prepare serial dilutions of the test compounds and add them to the wells. Incubate for a predetermined time.

  • Stimulation: For antagonist assays, add a known agonist of the receptor. For agonist assays, stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the data as a dose-response curve and calculate the IC50 (for antagonists) or EC50 (for agonists) values using non-linear regression.

Pharmacokinetic Profiling: Microsomal Stability Assay

This assay provides an early indication of the metabolic stability of the compounds.

Microsomal_Stability cluster_protocol Microsomal Stability Assay Protocol A Prepare Reaction Mixture: Liver microsomes, NADPH, and buffer B Add Test Compound A->B C Incubate at 37°C B->C D Quench Reaction: At various time points, add cold acetonitrile C->D E Analyze Samples: Quantify remaining parent compound by LC-MS/MS D->E F Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) E->F

Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes (human or other species), a regenerating system for NADPH (the cofactor for many metabolic enzymes), and phosphate buffer.

  • Compound Addition: Add the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench the metabolic activity by adding a cold organic solvent like acetonitrile.

  • Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Calculation: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).

Conclusion and Future Directions

The structure-activity relationship of benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate analogs reveals a nuanced interplay of steric and electronic factors that govern their biological activity. The oxetane moiety appears to be a critical component for maintaining potency, likely by improving physicochemical properties and providing favorable interactions within the target's binding site. Modifications to the benzyl group demonstrate that electron-withdrawing substituents are generally favored, while steric bulk at the ortho position is detrimental.

Future work should focus on exploring a wider range of heterocyclic replacements for the oxetane to further probe the importance of the oxygen atom and the ring size. Additionally, a more extensive investigation of substitutions on the benzyl ring, including the use of bioisosteric replacements, could lead to the discovery of analogs with improved potency and selectivity. The integration of computational modeling, such as docking studies, could provide valuable insights into the binding mode of these compounds and guide the rational design of the next generation of analogs.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC - PubMed Central. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • 1-(Oxetan-3-yl)piperazine. PubChem. [Link]

  • Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. MDPI. [Link]

  • Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents. PubMed. [Link]

  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Publications. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Benzyl N-(4-pyrid-yl)carbamate. PubMed. [Link]

  • Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. ACS Publications. [Link]

  • Locating ligand binding sites in G-protein coupled receptors using combined information from docking and sequence conservation. PMC - PubMed Central. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Low Affinity GPCRs for Metabolic Intermediates: Challenges for Pharmacologists. NIH. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC - PubMed Central. [Link]

  • 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. PubMed. [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PMC - NIH. [Link]

Sources

A Comparative Analysis of Piperidine-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal building block for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of piperidine-based inhibitors targeting key enzyme families, offering experimental data, mechanistic insights, and practical protocols to inform and guide researchers in the field of drug discovery.

Mechanistic Principles of Piperidine-Based Enzyme Inhibition

The versatility of the piperidine scaffold allows it to be tailored to interact with diverse enzyme active sites. Its saturated heterocyclic structure can adopt various conformations (e.g., chair, boat, twist-boat), enabling a precise three-dimensional fit within a binding pocket. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge, while the carbon backbone provides a framework for appending various functional groups that can engage in hydrophobic, van der Waals, and hydrogen bonding interactions.

For instance, in many kinase inhibitors, the piperidine ring can position key pharmacophoric elements to interact with the hinge region, the DFG motif, or the solvent-exposed region of the ATP-binding site. In metalloproteinases, the piperidine scaffold can orient a chelating group, such as a hydroxamate, to coordinate with the catalytic zinc ion while other substituents occupy the specificity pockets (S1', S2', etc.).

cluster_Enzyme Enzyme Active Site cluster_Inhibitor Piperidine-Based Inhibitor Hinge Hinge Region DFG_Motif DFG Motif Specificity_Pocket Specificity Pocket Catalytic_Residue Catalytic Residue Piperidine Piperidine Scaffold Piperidine->Catalytic_Residue Ionic Interaction R1 R1 Group Piperidine->R1 Positions Pharmacophore R2 R2 Group Piperidine->R2 Enhances Selectivity R3 R3 Group Piperidine->R3 Improves PK Properties R1->Hinge H-Bonding R2->Specificity_Pocket Hydrophobic Interaction

Caption: Generalized interaction model of a piperidine-based inhibitor.

Comparative Analysis of Piperidine-Based Inhibitors

The following tables provide a comparative overview of the in vitro potency of selected piperidine-based inhibitors against various enzyme targets. The data has been compiled from multiple sources to facilitate a direct comparison.

Kinase Inhibitors
Compound/DrugTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference
Idelalisib PI3Kδ2.5-[2]
Compound 12d PI3Kδ4.5Ramos, Raji, RPMI-8226, SU-DHL-6[2]
Compound 14b PI3Kδ3.0Ramos, Raji, RPMI-8226, SU-DHL-6[2]
Compound 14c PI3Kδ3.9Ramos, Raji, RPMI-8226, SU-DHL-6[2]
Sorafenib VEGFR-290-[3]
Compound 11b VEGFR-2145MCF-7, PC-3, A549[3]
Staurosporine c-Met--[3]
Compound 11b c-Met181MCF-7, PC-3, A549[3]
Matrix Metalloproteinase (MMP) Inhibitors
CompoundTarget MMPIC50 (nM)Selectivity vs. MMP-1Reference
Compound 4t MMP-1310.7330-fold[4]
Compound 4u MMP-136.4300-fold[4]
Compound 4x MMP-134.0>2500-fold[4]
Compound 4aa MMP-139.0>1100-fold[4]

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for key enzyme inhibition and cell viability assays are provided.

In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol is adapted from established methods for measuring the activity of lipid kinases.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 (substrate)

  • ATP (radiolabeled or for use with a detection system)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (piperidine-based inhibitors) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates (white, for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of each compound dilution to the wells of the assay plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Prepare a master mix containing the kinase assay buffer, PI3Kδ enzyme, and PIP2 substrate.

  • Add 10 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Start Prepare Compound Dilutions Add_Compound Add Compounds to Plate Start->Add_Compound Add_Master_Mix Add Master Mix to Plate Add_Compound->Add_Master_Mix Prepare_Master_Mix Prepare Enzyme/Substrate Master Mix Prepare_Master_Mix->Add_Master_Mix Initiate_Reaction Add ATP to Initiate Reaction Add_Master_Mix->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (piperidine-based inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates (clear, for colorimetric reading)

  • Microplate reader with absorbance measurement capabilities at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (background).

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Drug Design

The SAR of piperidine-based inhibitors is highly dependent on the substitution pattern around the piperidine ring. Systematic modifications can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Substitution at the Nitrogen Atom: The substituent on the piperidine nitrogen often plays a crucial role in modulating the inhibitor's properties. For example, in certain kinase inhibitors, a basic nitrogen can form a salt bridge with an acidic residue in the active site. The size and nature of the substituent can also influence solubility and cell permeability.

  • Substitution on the Carbon Ring: Substituents on the carbon atoms of the piperidine ring are key for achieving selectivity. By introducing bulky or specific functional groups, interactions with unique subpockets of the target enzyme can be optimized, leading to higher affinity and reduced off-target effects. For instance, in the development of Akt inhibitors, the addition of substituents at the 3, 4, and 6 positions of the piperidine ring led to increased potency and improved safety profiles.[5]

SAR Piperidine Core N-substituent C2-substituent C3-substituent C4-substituent Potency Potency SAR:n->Potency Modulates Solubility & pKa Selectivity Selectivity SAR:c2->Selectivity Interacts with Specificity Pockets PK_Properties PK_Properties SAR:c3->PK_Properties Affects Metabolism ADMET ADMET SAR:c4->ADMET Influences Toxicity

Caption: Structure-Activity Relationship (SAR) considerations for piperidine-based inhibitors.

Pharmacokinetics and Toxicity Profile

A favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for the successful development of any drug candidate. The piperidine scaffold generally imparts good drug-like properties. However, its metabolic stability can be a concern.

  • Metabolism: The piperidine ring can be susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites. This can affect the drug's half-life and potentially lead to the formation of reactive intermediates. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements.

  • Toxicity: The toxicity of piperidine-based compounds is highly dependent on their overall structure and substitution pattern. Off-target effects, such as inhibition of the hERG channel, can be a concern and should be evaluated early in the drug discovery process. In silico ADMET prediction tools can be valuable for the early identification of potential liabilities.[6]

Conclusion

Piperidine-based enzyme inhibitors represent a rich and diverse class of molecules with significant therapeutic potential. Their structural versatility allows for fine-tuning of their pharmacological properties to achieve high potency and selectivity. This guide has provided a comparative analysis of their performance against key enzyme targets, along with detailed experimental protocols and insights into their SAR and ADMET profiles. By leveraging this information, researchers can make more informed decisions in the design and development of the next generation of piperidine-based therapeutics.

References

  • Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1′ Subsite Binder with Short Peptides. Journal of Medicinal Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • MMP-13 Selective Isonipecotamide Alpha-sulfone Hydroxamates. Loyola eCommons. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.